3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride
Description
Propriétés
IUPAC Name |
(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c9-6(10)2-1-5-3-7-4-8-5;/h1-4H,(H,7,8)(H,9,10);1H/b2-1+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHJZBXMBVLFJY-TYYBGVCCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C=CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)/C=C/C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Structural Characterization of 3-(1H-imidazol-4-yl)prop-2-enoic Acid Hydrochloride by NMR Spectroscopy
Introduction: The Significance of 3-(1H-imidazol-4-yl)prop-2-enoic Acid Hydrochloride in Scientific Research
3-(1H-imidazol-4-yl)prop-2-enoic acid, commonly known as urocanic acid, is a metabolite of L-histidine found in the stratum corneum of the skin.[1] Its hydrochloride salt is of particular interest to researchers in drug development and medicinal chemistry due to its enhanced solubility and stability, which are crucial properties for pharmaceutical formulations. The precise structural elucidation of this molecule is paramount for understanding its chemical behavior, reactivity, and interaction with biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural characterization of such small organic molecules in solution.
This technical guide provides a comprehensive, in-depth exploration of the structural characterization of 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride using ¹H and ¹³C NMR spectroscopy. Authored from the perspective of a seasoned application scientist, this document goes beyond a mere recitation of procedures, delving into the causality behind experimental choices and providing a framework for robust, self-validating protocols. It is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of NMR analysis for this important compound.
Part 1: Foundational Principles of NMR for the Structural Elucidation of 3-(1H-imidazol-4-yl)prop-2-enoic Acid Hydrochloride
The Molecular Architecture and its NMR-Active Nuclei
The initial step in any NMR analysis is a thorough understanding of the molecule's structure and the identification of its NMR-active nuclei, primarily ¹H and ¹³C. The structure of 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride, with a systematic numbering scheme for NMR assignments, is presented below.
Caption: Molecular structure of 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride with atom numbering.
The key structural features that will be interrogated by NMR are:
-
The Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. In the hydrochloride salt, one of the nitrogen atoms is protonated, leading to a delocalized positive charge across the ring. This has a significant impact on the chemical shifts of the ring protons and carbons.
-
The α,β-Unsaturated Carboxylic Acid Moiety: This consists of a carbon-carbon double bond (vinyl group) conjugated with a carboxylic acid group. The trans configuration of the double bond is the more stable and common isomer.[2]
-
The Hydrochloride Salt: The presence of hydrochloric acid results in the protonation of the more basic nitrogen of the imidazole ring (N3), forming an imidazolium cation. This has a profound deshielding effect on the protons and carbons of the imidazole ring.
Interpreting Key NMR Parameters
-
Chemical Shift (δ): The chemical shift of a nucleus is a measure of its electronic environment. The protonation of the imidazole ring in the hydrochloride salt is expected to cause a significant downfield shift (to higher ppm values) for the imidazole protons (at C2 and C5) and carbons compared to the free base, due to the increased electron-withdrawing nature of the positively charged ring. The vinyl protons (at C7 and C8) will also be influenced by the electron-withdrawing imidazolium ring and the carboxylic acid group.
-
Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei results in the splitting of NMR signals. For this molecule, we expect to see a large coupling constant (typically 12-18 Hz) between the two vinyl protons (H7 and H8), which is characteristic of a trans relationship. Coupling between the imidazole protons may also be observable.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. This is a crucial tool for confirming the number of protons in each chemical environment.
Part 2: A Rigorous Experimental Protocol for NMR Analysis
The quality of the NMR data is directly dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.
Caption: A streamlined workflow for the NMR analysis of 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride.
Step-by-Step Sample Preparation
-
Selection of Deuterated Solvent: Due to the polar and ionic nature of 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride, deuterium oxide (D₂O) and dimethyl sulfoxide-d₆ (DMSO-d₆) are the most suitable solvents.[3] D₂O is an excellent choice as it can readily dissolve the hydrochloride salt and allows for the exchange of labile protons (e.g., from the carboxylic acid and the N-H of the imidazole ring), which can simplify the spectrum. DMSO-d₆ is also a good option for dissolving polar compounds and will allow for the observation of the exchangeable protons.
-
Sample Concentration: For a standard ¹H NMR spectrum, a concentration of 10-20 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[4] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg in the same volume of solvent is advisable to obtain a good signal-to-noise ratio in a reasonable time.[5]
-
Use of an Internal Standard: An internal standard is crucial for accurate chemical shift referencing. For samples dissolved in D₂O, a small amount of 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) should be added, which provides a reference signal at 0.00 ppm.[6] For DMSO-d₆, the residual solvent peak at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C can be used for referencing.[7]
-
Procedure:
-
Weigh the desired amount of 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride into a clean, dry vial.
-
Add the appropriate volume of the chosen deuterated solvent (e.g., 0.6 mL of D₂O).
-
If using D₂O, add a small amount of TSP.
-
Gently agitate the vial to ensure complete dissolution. The use of a vortex mixer may be beneficial.
-
Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
NMR Data Acquisition Parameters
The following are general guidelines for acquiring high-quality NMR data on a 400 or 500 MHz spectrometer.
-
¹H NMR:
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
-
¹³C NMR:
-
Technique: Proton-decoupled (e.g., zgpg30 on a Bruker instrument).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
-
-
2D NMR (COSY and HSQC):
-
These experiments are invaluable for confirming assignments. A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, while an HSQC (Heteronuclear Single Quantum Coherence) experiment will show correlations between protons and their directly attached carbons.[8]
-
Part 3: In-depth Analysis and Interpretation of NMR Spectra
The following is a detailed analysis of the expected ¹H and ¹³C NMR spectra of 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride in D₂O. In D₂O, the acidic protons of the carboxylic acid and the N-H protons of the imidazolium ring will exchange with deuterium and will likely not be observed, or will appear as a broad signal.
Analysis of the ¹H NMR Spectrum
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | ~8.5 - 9.0 | Singlet | - | 1H |
| H5 | ~7.5 - 8.0 | Singlet | - | 1H |
| H7 | ~7.0 - 7.5 | Doublet | ~16 | 1H |
| H8 | ~6.5 - 7.0 | Doublet | ~16 | 1H |
-
H2 and H5: These protons on the imidazolium ring are expected to be significantly deshielded and appear at high chemical shift values due to the positive charge on the ring. H2 is typically the most downfield proton in an imidazolium ring.
-
H7 and H8: These are the vinyl protons. The large coupling constant of approximately 16 Hz is indicative of a trans relationship across the double bond. H7, being closer to the electron-withdrawing imidazolium ring, is expected to be further downfield than H8.
Analysis of the ¹³C NMR Spectrum
| Carbon | Expected Chemical Shift (δ, ppm) |
| C6 (C=O) | ~170 - 175 |
| C2 | ~135 - 140 |
| C4 | ~130 - 135 |
| C7 | ~125 - 130 |
| C5 | ~120 - 125 |
| C8 | ~115 - 120 |
-
C6 (Carboxyl Carbon): The carboxyl carbon is typically found in the range of 170-180 ppm.
-
C2, C4, and C5 (Imidazolium Carbons): These carbons are in an aromatic, electron-deficient ring and are therefore found in the aromatic region of the spectrum.
-
C7 and C8 (Vinyl Carbons): These carbons of the double bond will also appear in the downfield region of the spectrum.
Confirmation of Assignments with 2D NMR
-
COSY: A COSY spectrum would show a cross-peak between the signals for H7 and H8, confirming their coupling relationship.
-
HSQC: An HSQC spectrum would show correlations between H2 and C2, H5 and C5, H7 and C7, and H8 and C8, providing a definitive link between the proton and carbon skeletons of the molecule.
Conclusion: A Robust Framework for Structural Verification
This technical guide has provided a comprehensive framework for the structural characterization of 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride by NMR spectroscopy. By following the detailed experimental protocols and applying the principles of spectral interpretation outlined herein, researchers can confidently and accurately elucidate the structure of this important molecule. The integration of one- and two-dimensional NMR techniques provides a self-validating system that ensures the scientific integrity of the structural assignment. This knowledge is fundamental for any further research involving this compound, from understanding its chemical properties to its applications in drug development and beyond.
References
-
University of California, Riverside. NMR Sample Preparation. (n.d.). Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS). (n.d.). Retrieved from [Link]
-
Wikipedia. Urocanic acid. (2023, October 28). Retrieved from [Link]
-
Massachusetts Institute of Technology OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. (n.d.). Retrieved from [Link]
- Bruker. NMR Spectroscopy: A Practical Guide. (2018).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
University of Georgia. Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]
-
Wiley-VCH. Supporting Information. (n.d.). Retrieved from [Link]
- Kupče, Ē., & Claridge, T. D. W. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Chemical Science, 11(23), 5983–5989.
-
Royal Society of Chemistry. 1H NMR (500 MHz, DMSO–d6) spectrum of compound 3aa 13C NMR (125 MHz, DMSO. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. Supplementary Data Design and Synthesis of Uracil Urea Derivatives as Potent and Selective Fatty Acid Amide Hydrolase Inhibitors. (2017). Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. (n.d.). Retrieved from [Link]
-
MiMeDB. HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (MMDBc0010880). (n.d.). Retrieved from [Link]
-
PubChemLite. (2e)-3-(1h-imidazol-4-yl)-2-methylprop-2-enoic acid hydrochloride. (n.d.). Retrieved from [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. caymanchem.com [caymanchem.com]
- 3. organomation.com [organomation.com]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. thno.org [thno.org]
- 8. mimedb.org [mimedb.org]
Physicochemical Properties and Analytical Profiling of 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for rigorous physicochemical characterization of small-molecule metabolites to ensure robust downstream assay development. 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride , universally known as urocanic acid hydrochloride (UCA-HCl) , is a major epidermal metabolite derived from histidine.
While the free base form of urocanic acid is notoriously poorly soluble in aqueous media, the hydrochloride salt (CAS: 6159-48-4) offers vastly superior aqueous solubility. This enhancement makes it the preferred form for in vitro assays, formulation studies, and analytical standard preparation. This technical guide systematically details the physicochemical properties, structural dynamics, and validated analytical methodologies for UCA-HCl, designed to empower researchers with self-validating protocols and mechanistic insights.
Structural and Fundamental Physicochemical Properties
Understanding the fundamental properties of UCA-HCl is critical for predicting its behavior in biological matrices and chromatographic systems [1].
Molecular Identity
-
IUPAC Name: 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride
-
Common Name: Urocanic acid hydrochloride
-
CAS Registry Number: 6159-48-4 (Hydrochloride salt) [2]
-
Molecular Formula: C6H7ClN2O2
-
Molecular Weight: 174.58 g/mol
Physicochemical Data Table
The following table synthesizes the core quantitative parameters of UCA-HCl.
| Parameter | Value / Description | Mechanistic Implication |
| Appearance | White to off-white crystalline powder | Indicates high purity; discoloration suggests oxidation or photo-degradation. |
| Melting Point | 223–225 °C (with decomposition) | High melting point reflects strong intermolecular hydrogen bonding and ionic lattice energy [1]. |
| Aqueous Solubility | > 50 mg/mL (Hydrochloride salt) | Protonation of the imidazole ring disrupts the neutral crystal lattice, dramatically enhancing hydration. |
| pKa1 (Carboxyl) | 2.82 – 3.50 | Governs the ionization state of the carboxylic acid at low pH [3]. |
| pKa2 (Imidazole) | ~ 5.80 | Critical for pH-dependent partitioning; at physiological pH (7.4), UCA exists primarily as an anion [4]. |
| LogP (Predicted) | -0.1 to -0.3 | Highly hydrophilic nature dictates poor passive lipid bilayer permeability. |
Causality Insight: The transition from the free base to the hydrochloride salt fundamentally shifts the dissolution thermodynamics. The free base forms a rigid zwitterionic network with high lattice energy, restricting aqueous solubility to approximately 1.5 mg/mL. The introduction of the chloride counterion forces the imidazole ring into a fully protonated state, breaking the zwitterionic network and lowering the energetic barrier to solvation.
Mechanistic Pathways: Biosynthesis and Photoisomerization
Urocanic acid is synthesized in the stratum corneum via the deamination of L-histidine by the enzyme histidine ammonia-lyase (histidase). Naturally occurring UCA is exclusively the trans-isomer. Upon exposure to ultraviolet (UV-B) radiation, it undergoes a photoisomerization to the cis-isomer, which acts as a potent local immunosuppressant.
Biosynthetic generation of trans-urocanic acid and its UV-mediated photoisomerization.
Spectroscopic Characterization
Accurate identification of UCA-HCl relies on orthogonal spectroscopic techniques.
UV-Vis Spectroscopy
UCA-HCl exhibits strong UV absorption, which is the basis for its biological role as a "natural sunscreen" [1].
-
λ_max (Acidic/Neutral pH): 277 nm.
-
λ_max (Alkaline pH): Shifts to ~288 nm.
-
Causality Insight: The bathochromic shift (red shift) observed in alkaline conditions is due to the deprotonation of the imidazole ring and carboxylic acid, which extends the conjugation of the π-electron system across the molecule.
Nuclear Magnetic Resonance (1H-NMR)
In D2O or DMSO-d6, the trans-isomer displays characteristic alkene proton coupling:
-
Alkene Protons: Two doublets at ~6.4 ppm and ~7.5 ppm with a coupling constant (J) of ~16 Hz, definitively confirming the trans (E) geometry. The cis (Z) isomer would present a much smaller J value (~12 Hz).
-
Imidazole Protons: Singlets at ~7.8 ppm and ~8.9 ppm (shifted downfield due to protonation in the HCl salt form).
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, I present a self-validating HPLC-UV protocol for the quantification and purity assessment of UCA-HCl, alongside a potentiometric titration method.
Protocol: Stability-Indicating HPLC-UV Assay
This method is designed to separate the trans and cis isomers, as well as detect degradation products.
Reagents & Materials:
-
UCA-HCl Reference Standard (>99% purity)
-
HPLC-grade Water and Acetonitrile
-
Trifluoroacetic acid (TFA)
-
C18 Analytical Column (e.g., 250 mm × 4.6 mm, 5 µm)
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 95% Water (with 0.1% TFA) and 5% Acetonitrile.
-
Rationale: The highly polar nature of UCA-HCl requires a highly aqueous mobile phase to ensure adequate retention on a reversed-phase column. The acidic modifier (TFA) suppresses the ionization of the carboxylic acid and acts as an ion-pairing agent for the protonated imidazole, sharpening the peak shape.
-
-
Standard Preparation: Dissolve 10.0 mg of UCA-HCl in 10 mL of 0.1 M HCl to create a 1 mg/mL stock. Dilute to a working concentration of 50 µg/mL using the mobile phase.
-
Self-Validation Check: The standard must be prepared in amber vials to prevent ambient UV-induced isomerization. If a peak appears earlier than the main peak, ambient photoisomerization has occurred.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 277 nm
-
-
System Suitability: Inject the standard six times. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%. The tailing factor should be < 1.5.
-
Data Acquisition: trans-UCA typically elutes around 6-8 minutes. If cis-UCA is present, it will elute earlier (less hydrophobic) due to the disruption of planarity.
Step-by-step HPLC-UV analytical workflow for Urocanic Acid Hydrochloride quantification.
Protocol: Potentiometric Determination of pKa
To physically validate the ionization states of your specific batch:
-
Preparation: Prepare a 0.01 M solution of UCA-HCl in CO2-free deionized water containing 0.1 M KCl (to maintain constant ionic strength).
-
Titration: Titrate the solution with standardized 0.1 M NaOH using an automated potentiometric titrator under a nitrogen blanket to prevent CO2 absorption.
-
Analysis: Plot the first derivative of the pH vs. volume curve.
-
Causality: The first equivalence point corresponds to the neutralization of the carboxylic acid (pKa ~3.5), and the second corresponds to the deprotonation of the imidazole ring (pKa ~5.8) [4].
Stability and Storage Directives
UCA-HCl is chemically stable under standard laboratory conditions but is highly sensitive to photolytic conversion.
-
Storage: Store at 2–8 °C in a tightly sealed, light-resistant container (e.g., amber glass).
-
Handling: All handling of solutions must be performed under low-actinic light to prevent the trans-to-cis photoisomerization.
-
Hygroscopicity: As a hydrochloride salt, it may exhibit slight hygroscopicity; desiccants are recommended for long-term storage to prevent moisture-induced degradation.
References
-
Mehler, A. H., & Tabor, H. (1953). Deamination of histidine to form urocanic acid in liver. Journal of Biological Chemistry. ResearchGate.[Link]
-
EPA Chemistry Dashboard. (2025). trans-Urocanic acid Properties. Environmental Protection Agency.[Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.[Link]
Thermodynamic Stability and Photochemical Dynamics of 3-(1H-imidazol-4-yl)prop-2-enoic Acid Hydrochloride
Executive Overview
3-(1H-imidazol-4-yl)prop-2-enoic acid, commonly known as urocanic acid (UA), is a major UV-absorbing chromophore naturally present in the stratum corneum of human skin. In pharmaceutical and dermatological research, it is frequently formulated as a hydrochloride salt—3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride (UA HCl)—to enhance aqueous solubility and stabilize the imidazole ring.
Understanding the thermodynamic stability of UA HCl is critical for drug development professionals designing phototherapy agents, sunscreens, or immunomodulatory formulations. This whitepaper provides an in-depth technical analysis of the compound's thermodynamic energy landscape, thermal degradation kinetics, and the self-validating analytical methodologies required to accurately profile its stability.
Physicochemical Profile and the Role of the Hydrochloride Salt
In its free base form, urocanic acid exhibits limited solubility in water, which complicates formulation and bioavailability. The conversion to the hydrochloride salt protonates the imidazole ring, significantly increasing its hydrophilicity. However, this protonation also alters the electronic distribution across the conjugated prop-2-enoic acid backbone, subtly influencing its thermal and photochemical stability.
Thermodynamically, the solid-state stability of UA HCl is governed by its crystal lattice energy. The compound is stable under standard ambient storage conditions but is highly susceptible to thermal decomposition at elevated temperatures. Empirical data indicates that the compound undergoes simultaneous melting and thermal degradation (decarboxylation and fragmentation) at approximately 223–228 °C, as documented in 1[1].
Thermodynamic Energy Landscape of Trans-Cis Isomerization
The most critical aspect of UA HCl's stability is its propensity for photoisomerization. The molecule is naturally synthesized in the trans configuration (trans-UA). Upon exposure to UV radiation, it undergoes a non-radiative decay via a trans-cis isomerization coordinate, a process heavily dependent on the excitation wavelength, as detailed in2[2].
According to a comprehensive3[3], the thermodynamic ground state of cis-UA lies approximately 40 kJ/mol above that of the trans isomer. The isomerization quantum yield ( Φ ) peaks at 310 nm ( Φ=0.49 ). Conversely, excitation near the absorption maximum (266 nm) yields minimal isomerization ( Φ=0.05 ). Instead, 266 nm excitation predominantly populates a long-lived electronically excited triplet state (T1) situated ~230 kJ/mol above the ground state[3].
This triplet state is thermodynamically capable of bimolecular energy transfer to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen ( 1Δg ). The bimolecular rate constant for the quenching of singlet oxygen by trans-UA has been calculated at 3.5×106M−1s−1 , highlighting a secondary degradation pathway via oxidation, as verified in 4[4].
Thermodynamic energy landscape and photoisomerization pathways of urocanic acid.
Quantitative Data Summaries
To facilitate rapid comparison for formulation scientists, the thermodynamic and physicochemical properties of UA HCl are summarized below.
Table 1: Physicochemical and Thermal Properties of Urocanic Acid Hydrochloride
| Parameter | Value / Description | Analytical Implication |
| Molecular Formula | C₆H₆N₂O₂ · HCl | Requires counter-ion quantification in assays. |
| Molecular Weight | 174.58 g/mol | Standardized for stoichiometric calculations. |
| Melting Point | 223–228 °C (Decomposes) | Defines the upper limit for thermal processing. |
| Aqueous Solubility | High (>50 mg/mL at pH 2-4) | Ideal for aqueous topical formulations. |
| Singlet Oxygen Quenching | 3.5×106M−1s−1 | Indicates susceptibility to oxidative degradation. |
Table 2: Photochemical Thermodynamics of Trans-Urocanic Acid
| Excitation Wavelength | Quantum Yield ( Φ ) | Primary Thermodynamic Pathway | Energy State Reached |
| 310 nm (UV-B Edge) | 0.49 | Trans-to-Cis Isomerization | Cis-Ground State (+40 kJ/mol) |
| 266 nm (UV-C/B Max) | 0.05 | Intersystem Crossing (ISC) | Triplet State T1 (~230 kJ/mol) |
Self-Validating Experimental Methodologies
To accurately assess the stability of UA HCl, researchers must employ protocols that inherently validate their own outputs. The following methodologies are designed with internal causality and self-correction mechanisms.
Self-validating experimental workflow for assessing thermodynamic stability.
Protocol: Solid-State Thermal Profiling (DSC/TGA)
Objective: Determine the precise thermal degradation kinetics of solid UA HCl. Causality: Differential Scanning Calorimetry (DSC) measures heat flow to identify phase transitions, while Thermogravimetric Analysis (TGA) measures mass loss. Because UA HCl decomposes at its melting point, using DSC alone could misidentify a degradation endotherm as a pure melting phase. Coupling DSC with TGA ensures that any endothermic peak accompanied by mass loss is correctly classified as thermal decomposition (e.g., decarboxylation).
Step-by-Step Method:
-
Calibration: Calibrate the DSC/TGA instrument using an Indium standard to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Weigh exactly 5.0 mg of UA HCl into an aluminum crucible.
-
Self-Validating Control: Prepare an identical, empty aluminum crucible to serve as the baseline reference. This subtracts instrument drift, ensuring all recorded heat flow is strictly sample-derived.
-
Purge Gas: Establish a nitrogen purge at 50 mL/min to prevent oxidative degradation artifacts, isolating pure thermal stability.
-
Heating Ramp: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min.
-
Data Analysis: Identify the onset of the endothermic peak (~223 °C). Cross-reference this with the TGA first-derivative curve. A concurrent mass drop validates the decomposition threshold.
Protocol: Excited-State Thermodynamics via TEAS and HPLC
Objective: Map the wavelength-dependent photoisomerization and quantify the thermodynamic equilibrium of the trans/cis ratio. Causality: Transient Electronic Absorption Spectroscopy (TEAS) is utilized because the excited S1 state and intersystem crossing occur on a picosecond timescale, invisible to steady-state methods. High-Performance Liquid Chromatography (HPLC) is then used to quantify the macroscopic endpoint of this thermodynamic shift.
Step-by-Step Method:
-
Solution Preparation: Dissolve UA HCl in a pH 7.4 phosphate buffer to a concentration of 10μM .
-
Self-Validating Control (Dark Control): Aliquot half the sample into an amber, foil-wrapped vial. This "dark control" is subjected to the exact same thermal and temporal conditions as the test sample. If the dark control exhibits cis-isomerization during HPLC analysis, the protocol automatically flags a thermal or column-induced artifact, invalidating the photochemical run.
-
Irradiation: Expose the test sample to a monochromatic 310 nm UV source (to maximize isomerization) for 30 minutes at 25 °C.
-
TEAS Analysis: Utilize a pump-probe laser setup (pump at 310 nm, probe spanning 200-400 nm) to capture the ultrafast decay of the S1 state and confirm the absence of triplet state pooling.
-
HPLC Quantification: Inject both the irradiated sample and the dark control into a C18 reverse-phase HPLC column. Use an isocratic mobile phase of 0.1% TFA in Water/Acetonitrile (95:5). Detect at 277 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the trans and cis peaks. The thermodynamic photostationary state under these conditions typically reaches ~70% cis-UA.
Conclusion
The thermodynamic stability of 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride is a complex interplay of solid-state thermal limits and highly specific photochemical vulnerabilities. While the hydrochloride salt form provides essential solubility benefits for formulation, it remains strictly bound by a thermal degradation threshold of ~223 °C. Furthermore, its photo-thermodynamic landscape dictates that exposure to UV-B (specifically near 310 nm) forces the molecule into a higher-energy cis ground state (+40 kJ/mol), whereas shorter wavelength exposure risks ROS generation via a triplet state. Drug development professionals must strictly control light exposure and thermal processing, utilizing self-validating DSC/TGA and HPLC workflows to ensure the integrity of UA HCl in commercial applications.
References
-
A Spectroscopic Study of the Epidermal Ultraviolet Chromophore trans-Urocanic Acid Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Photogeneration and Quenching of Reactive Oxygen Species by Urocanic Acid Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
A Fundamental Ultrafast Spectroscopic Insight into Urocanic Acid Derivatives The Journal of Physical Chemistry Letters (ACS Publications) URL:[Link]
-
Deamination of histidine to form urocanic acid in liver Journal of Biological Chemistry / ResearchGate URL:[Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 3-(1H-imidazol-4-yl)prop-2-enoic Acid Hydrochloride Isomers
Target Audience: Analytical Chemists, Dermatological Researchers, and Drug Development Professionals Analyte: 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride (Common name: Urocanic Acid Hydrochloride, UCA)
Introduction & Mechanistic Background
3-(1H-imidazol-4-yl)prop-2-enoic acid, widely known as urocanic acid (UCA), is a major ultraviolet (UV) absorbing chromophore endogenous to the human stratum corneum [1]. Synthesized in the epidermis via the deamination of L-histidine by the enzyme histidase, UCA naturally accumulates in its trans configuration (trans-UCA).
Upon exposure to terrestrial UV radiation (specifically within the 295–363 nm range), trans-UCA undergoes a dose-dependent photoisomerization into cis-urocanic acid (cis-UCA) [2]. While trans-UCA acts as a natural photoprotectant and a critical component of the Natural Moisturizing Factor (NMF), cis-UCA is a recognized mediator of cutaneous immunosuppression, playing a role in the pathogenesis of photocarcinogenesis [3].
Quantifying the cis/trans ratio of UCA in biological matrices (e.g., skin tape strips, cosmetic emulsions, or urine) is a highly validated biomarker for recent UV exposure and skin barrier integrity [4]. This application note details a robust, self-validating Reversed-Phase HPLC-DAD methodology designed to resolve the highly polar UCA isomers from complex biological matrices.
Analytical Strategy & Rationale
The Chromatographic Challenge: UCA possesses an imidazole ring (pKa ~6.0) and an acrylic carboxylic acid group (pKa ~3.5). In standard, unbuffered reversed-phase (RP) conditions, UCA exhibits severe peak tailing and poor retention due to secondary interactions between the protonated imidazole nitrogen and residual silanols on the silica stationary phase. Furthermore, mixed ionization states lead to peak splitting.
The Mechanistic Solution: To achieve baseline separation and sharp peak symmetry, the mobile phase must strictly control the ionization state of the analyte. By utilizing an acidic mobile phase buffered to pH 3.0 with Triethylammonium phosphate (TEAP), we achieve two critical outcomes:
-
Ion Suppression: The pH is pushed below the pKa of the carboxylic acid, neutralizing the moiety and increasing its hydrophobicity for better retention on a C18 column.
-
Silanol Masking: The triethylamine (TEA) acts as a competing base, dynamically coating unreacted silanols on the stationary phase to prevent the imidazole ring of UCA from binding, thereby eliminating peak tailing [3].
Workflow & Pathway Visualization
Biological photoisomerization of UCA and the subsequent HPLC-DAD analytical workflow.
Materials and Reagents
-
Standards: trans-Urocanic acid hydrochloride (Purity ≥99%). Note: As high-purity cis-UCA is difficult to source commercially, it is routinely generated in-house by irradiating a trans-UCA standard solution with a UVB lamp (312 nm) for 2 hours to reach a steady-state cis/trans mixture.
-
Reagents: HPLC-grade Acetonitrile (ACN), Triethylamine (TEA), Phosphoric acid (H₃PO₄, 85%), Ultrapure water (18.2 MΩ·cm).
-
Extraction Buffer: 0.001 N Hydrochloric Acid (HCl).
-
Column: A high-density bonded C18 column (e.g., YMC-Triart C18, 250 x 4.6 mm, 5 µm) [4].
Step-by-Step Experimental Protocols
Protocol A: Preparation of the Mobile Phase (0.01 M TEAP, pH 3.0)
Causality: Precise pH adjustment is the most critical variable in this assay. A drift of even 0.2 pH units can cause the UCA peaks to co-elute with endogenous histidine.
-
Add 1.40 mL of Triethylamine (TEA) to 950 mL of Ultrapure water.
-
Place the solution on a magnetic stirrer and immerse a calibrated pH probe.
-
Dropwise, add 85% Phosphoric acid (H₃PO₄) until the pH stabilizes exactly at 3.00 ± 0.05 .
-
Transfer to a volumetric flask and bring the volume to 1000 mL with Ultrapure water.
-
Filter the buffer through a 0.22 µm hydrophilic PTFE membrane and degas via ultrasonication for 15 minutes.
Protocol B: Stratum Corneum Extraction (Tape Stripping)
-
Apply adhesive discs (e.g., D-Squame) to the target skin site with uniform pressure for 10 seconds, then remove using sterile forceps.
-
Place the tapes into a 15 mL conical centrifuge tube containing 5.0 mL of 0.001 N HCl [4].
-
Rationale: 0.001 N HCl maintains UCA in a protonated, highly soluble state while precipitating larger keratinous debris.
-
-
Vortex the tubes vigorously for 1 minute.
-
Subject the tubes to an ultrasonic bath at room temperature (20°C) for 20 minutes to ensure complete desorption of the NMF components from the adhesive matrix.
-
Filter the extract through a 0.22 µm syringe filter directly into an HPLC amber vial.
Protocol C: HPLC-DAD Acquisition
Set up the chromatograph according to the parameters in Table 1 .
Table 1: Optimized HPLC-DAD Parameters
| Parameter | Specification | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides sufficient theoretical plates to resolve cis and trans isomers. |
| Mobile Phase | 98% TEAP Buffer (pH 3.0) : 2% ACN | Highly aqueous phase is required to retain the polar UCA molecule [3]. |
| Elution Mode | Isocratic | Ensures baseline stability at low UV wavelengths. |
| Flow Rate | 1.0 mL/min | Balances analysis time with optimal column backpressure. |
| Column Temp. | 25°C | Stabilizes retention times against ambient laboratory fluctuations. |
| Injection Vol. | 20 µL | Maximizes signal-to-noise ratio for low-abundance cis-UCA. |
| Detection | DAD at 268 nm | 268 nm is the λ_max for the conjugated double bond of UCA [2]. |
System Suitability and Validation (Self-Validating System)
To guarantee the trustworthiness of the data, a System Suitability Test (SST) must be injected prior to the sample sequence. The system is considered "valid" only if the criteria in Table 2 are met.
Table 2: System Suitability Testing (SST) Criteria
| Metric | Target Value | Action if Failed |
| Resolution (Rs) | > 1.5 between cis-UCA and trans-UCA | Decrease ACN% to 1% or verify mobile phase pH is exactly 3.0. |
| Tailing Factor (T) | < 1.5 for both isomers | Replace mobile phase (TEA may have degraded); flush column. |
| Retention Time (Rt) | ~5.5 min (cis), ~7.9 min (trans) [3] | Check pump flow rate and column oven temperature. |
| Injection Precision | RSD < 2.0% (n=5 injections) | Purge autosampler syringe; check for air bubbles in the sample line. |
Note on Elution Order: Under these specific reversed-phase conditions, the sterically hindered cis-UCA is slightly more polar and elutes before the planar trans-UCA [3].
Data Analysis & Troubleshooting
Quantification: Generate a 6-point calibration curve for trans-UCA ranging from 0.2 to 5.0 µg/mL. Because cis-UCA and trans-UCA have nearly identical molar extinction coefficients at 268 nm, the trans-UCA calibration curve can be reliably used to quantify the cis-isomer if a purified cis standard is unavailable.
Troubleshooting Co-elution: If analyzing complex biological fluids (e.g., urine or whole epidermis homogenates), histidine and histamine may co-elute near the solvent front. If baseline separation between histidine and cis-UCA is lost, introduce an ion-pairing reagent by modifying the mobile phase to include 0.005 M 1-octanesulfonic acid sodium salt and shift the organic ratio to 90:10 (Buffer:ACN) [3]. The hydrophobic tail of the octanesulfonate will pair with the protonated imidazole, drastically increasing retention times and pulling UCA away from the void volume.
References
-
Quantitative analysis of histidine and cis and trans isomers of urocanic acid by high-performance liquid chromatography: a new assay method and its application. PubMed / National Institutes of Health. Available at:[Link]
-
Photoisomerization spectrum of urocanic acid in human skin and in vitro: effects of simulated solar and artificial ultraviolet radiation. PubMed / National Institutes of Health. Available at:[Link]
-
Analysis of histidine and urocanic acid isomers by reversed-phase high-performance liquid chromatography. PubMed / National Institutes of Health. Available at:[Link]
-
Simultaneous quantification of 2-pyrrolidone-5-carboxylic acid (PCA), urocanic acid (UCA), and histidine (His). Verde Analítica. Available at:[Link]
Application Note: Utilizing 3-(1H-imidazol-4-yl)prop-2-enoic Acid Hydrochloride in Photoisomerization Studies
Executive Summary
This application note provides a comprehensive, self-validating framework for utilizing 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride —universally known as urocanic acid hydrochloride (UCA·HCl) —in photobiology and analytical chemistry. By leveraging the superior aqueous solubility of the hydrochloride salt, researchers can accurately model the trans-to-cis photoisomerization of UCA, a critical biomarker for UV-induced immunosuppression. This guide details the mechanistic theory, physicochemical parameters, and step-by-step protocols for UV irradiation and HPLC-UV quantification.
Mechanistic Overview & Biological Significance
Urocanic acid is a major ultraviolet (UV) absorbing chromophore found in the mammalian stratum corneum[1]. It is synthesized naturally via the deamination of L-histidine by the enzyme histidase and accumulates predominantly as the trans-isomer[2].
Upon absorption of UV radiation, trans-UCA undergoes a non-radiative relaxation process, resulting in a structural photoisomerization to cis-UCA[1]. While trans-UCA acts as an endogenous sunscreen, the resulting cis-isomer is biologically active and functions as a potent immunomodulator, initiating pathways that lead to systemic UV-induced immunosuppression[3].
Fig 1: Biosynthetic and photochemical pathway of urocanic acid in the epidermis.
Physicochemical Profile: The Hydrochloride Advantage
For in vitro photobiology, utilizing the hydrochloride salt of UCA is a critical experimental choice. The free base of urocanic acid has limited aqueous solubility at physiological pH. Attempting to dissolve the free base often requires organic co-solvents (e.g., DMSO or ethanol), which can act as unintended UV quenchers or photosensitizers, skewing the quantum yield. The HCl salt dissociates completely in aqueous buffers, maintaining the photochemical integrity of the chromophore.
Table 1: Physicochemical & Photochemical Parameters
| Parameter | Value / Description | Rationale / Causality |
| Molecular Weight | 174.59 g/mol (HCl salt) | Must be accounted for during molarity calculations to ensure accurate dosing. |
| Aqueous Solubility | >50 mg/mL in H₂O | Prevents the need for UV-absorbing organic solvents in in vitro assays. |
| Absorption Max (λmax) | ~264 nm | Represents the isosbestic point where trans and cis isomers share similar molar absorptivity[4]. |
| Optimal Action Spectrum | 300–315 nm | Wavelengths driving the most efficient trans-to-cis conversion in vitro and in vivo[5]. |
Self-Validating Experimental Protocols
To ensure data integrity, the following workflow is designed as a self-validating system . It incorporates baseline standard checks to account for commercial impurities and dark controls to rule out thermal degradation.
Fig 2: Self-validating experimental workflow for in vitro UCA photoisomerization.
Protocol 4.1: In Vitro UV Irradiation Workflow
Objective: Generate a controlled photostationary state (PSS) of cis-UCA from a pure trans-UCA·HCl standard.
-
Baseline Validation: Dissolve UCA·HCl in 1X PBS (pH 7.4) to a working concentration of 15 µM. Causality: High concentrations (>100 µM) in standard cuvettes cause "inner-filter effects," where the surface molecules absorb all UV light, preventing uniform isomerization of the bulk solution[6]. Run an un-irradiated aliquot on the HPLC to quantify trace cis-isomer impurities inherent to the commercial standard.
-
Irradiation Setup: Transfer the solution to a quartz cuvette. Causality: Standard borosilicate glass absorbs heavily in the UVB range; quartz is mandatory for transmission down to 250 nm.
-
Dosing: Expose the sample to a monochromatic or narrowband UV source (optimally 300-315 nm)[5]. Use a calibrated radiometer to measure irradiance (W/m²).
-
Dark Control: Maintain an identical UCA·HCl solution in a foil-wrapped cuvette at the same ambient temperature. Causality: This proves that any observed isomerization is strictly photochemical, not a thermal artifact.
-
Quenching: Remove aliquots at defined dose intervals (e.g., 0, 0.45, 0.9, 1.8, 3.6 Standard Erythema Doses)[3]. Immediately transfer to amber glass vials and store at 4°C to halt further photochemical reactions.
Protocol 4.2: HPLC-UV Quantification of Isomers
Objective: Achieve baseline separation of trans- and cis-UCA for accurate peak integration.
Causality & Rationale: Urocanic acid is highly polar and contains an ionizable imidazole ring. Standard reversed-phase chromatography without pH control will result in severe peak tailing and co-elution. An acidic mobile phase with an ion-pairing reagent is required to neutralize the charge and retain the molecules on a C18 column[4].
-
Column Selection: Use a C18 Reversed-Phase column (e.g., 250 × 4.6 mm I.D., 5–7 µm particle size)[4].
-
Mobile Phase Preparation: Prepare an isocratic mixture of 20 mM potassium dihydrogen phosphate (KH₂PO₄) adjusted to pH 3.7, containing 1 g/L sodium heptanesulfonate (ion-pairing agent). Mix this aqueous buffer with Acetonitrile at a 93:7 (v/v) ratio[4].
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 264 nm[4].
-
-
Execution: Inject 10-20 µL of the quenched samples. Cis-UCA will elute prior to trans-UCA due to its lower planar hydrophobicity and reduced interaction with the stationary phase.
Data Interpretation & Expected Yields
The photoisomerization of UCA does not proceed to 100% completion. Instead, it reaches a Photostationary State (PSS) —a dynamic equilibrium where the rate of trans-to-cis conversion equals the rate of cis-to-trans conversion.
Table 2: Expected Photoisomerization Yields (Dose-Dependent)
| UV Dose / Condition | Expected cis-UCA Yield | Mechanistic Insight |
| 0 SED (Un-irradiated) | < 2% | Baseline impurity in commercial standards; validates the starting material. |
| 0.45 SED (Low Dose) | 10 - 20% | Lighter skin types (I-II) show higher absolute production of cis-UCA at low doses compared to darker skin types, indicating higher susceptibility to immunosuppression[3]. |
| 3.6 SED (High Dose) | ~50 - 60% (PSS) | Reaches the maximum obtainable PSS irrespective of skin pigmentation[3]. |
| >350 nm (UVA-I) | Negligible in vitro | While cis-UCA forms in vivo at 350-363 nm, in vitro aqueous solutions show no significant formation at these longer wavelengths, highlighting complex in vivo microenvironments[1]. |
References
-
Photoisomerization spectrum of urocanic acid in human skin and in vitro: effects of simulated solar and artificial ultraviolet radiation Source: nih.gov URL:[Link]
-
Isomerization of Urocanic Acid After Ultraviolet Radiation Is Influenced by Skin Pigmentation Source: nih.gov URL:[Link]
-
Urocanic acid – Knowledge and References Source: taylorandfrancis.com URL:[Link]
-
Action spectra for the trans to cis photoisomerisation of urocanic acid in vitro and in mouse skin Source: nih.gov URL:[Link]
-
The Photochemical Isomerization Kinetics of Urocanic Acid and Their Effects upon the in vitro and in vivo Photoisomerization Action Spectra Source: researchgate.net URL:[Link]
-
A Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin Source: researchgate.net URL:[Link]
Sources
- 1. Photoisomerization spectrum of urocanic acid in human skin and in vitro: effects of simulated solar and artificial ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Isomerization of urocanic acid after ultraviolet radiation is influenced by skin pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Action spectra for the trans to cis photoisomerisation of urocanic acid in vitro and in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comprehensive LC-MS/MS Analytical Protocol for the Detection and Quantification of 3-(1H-imidazol-4-yl)prop-2-enoic Acid Hydrochloride
Application Note & Protocol Guide Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals
Executive Summary
The accurate quantification of 3-(1H-imidazol-4-yl)prop-2-enoic acid—commonly known as urocanic acid (UCA) —is increasingly critical in dermatological research, immunology, and oncology. As a highly polar, low-molecular-weight metabolite, UCA presents distinct chromatographic challenges, particularly regarding retention and matrix-induced ion suppression.
This application note details a robust, self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol for the nanomolar determination of UCA in complex biological matrices (stratum corneum, plasma, and urine)[1]. By leveraging the hydrochloride salt of UCA as an analytical standard and utilizing HILIC separation, this method ensures superior retention, peak symmetry, and electrospray desolvation efficiency compared to traditional reversed-phase approaches.
Biological & Chemical Context
Urocanic acid is an endogenous metabolite synthesized in the epidermis via the non-oxidative deamination of L-histidine, a reaction catalyzed by the enzyme histidine ammonia-lyase (HAL).
Naturally occurring trans-UCA accumulates in the stratum corneum, where it acts as an endogenous sunscreen. Upon absorption of ultraviolet (UV) radiation, it undergoes photoisomerization into cis-UCA. While trans-UCA is protective, cis-UCA is a recognized immunosuppressant and a mediator of UV-induced carcinogenesis. Furthermore, systemic dysregulation of UCA has been identified as a biomarker in Adult-Onset Still's Disease (AOSD)[2] and prostate cancer metabolomics[3].
Metabolic synthesis and UV-induced photoisomerization of urocanic acid.
Analytical Strategy: The "Why" Behind the Protocol
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as the physicochemical logic underpinning it. Here is the causality behind our experimental design:
-
Standard Selection (The Hydrochloride Salt): We utilize 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride for standard curve preparation. The free acid of UCA has limited aqueous solubility. The hydrochloride salt ensures rapid, complete dissolution in aqueous stock solutions, preventing concentration gradients and ensuring absolute quantitative accuracy.
-
Chromatographic Mode (HILIC vs. Reversed-Phase): UCA is highly polar (logP ≈ -0.1 to -1.5). On standard C18 columns, it elutes near the void volume, plunging the analyte directly into the matrix suppression zone (salts and unretained phospholipids). While ion-pairing agents can force retention, they severely contaminate the MS source. HILIC utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase, retaining UCA effectively while enhancing Electrospray Ionization (ESI) droplet desolvation[1].
-
Sample Preparation (Direct ACN Precipitation): We employ a 4:1 ratio of cold acetonitrile (ACN) to biological sample. This not only precipitates proteins with >95% efficiency but leaves the supernatant at ~80% ACN. This is a critical workflow advantage: the extract perfectly matches the highly organic initial mobile phase of the HILIC gradient, allowing direct injection without the tedious, loss-prone steps of nitrogen evaporation and reconstitution.
HILIC-MS/MS analytical workflow for urocanic acid quantification.
Step-by-Step HILIC-MS/MS Protocol
Reagents & Materials
-
Analytical Standard: 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride (Purity ≥99%).
-
Internal Standard (IS): Isotope-labeled UCA (e.g., 13C3 -Urocanic acid) or a suitable structural analog (e.g., 4-imidazoleacetic acid) if labeled UCA is unavailable.
-
Solvents: LC-MS grade Acetonitrile, LC-MS grade Water, Ammonium Acetate (10 mM, pH 6.8).
Sample Preparation (Self-Validating Extraction)
Note: This protocol establishes a self-validating system by incorporating pooled Quality Control (QC) samples to monitor instrument drift and extraction recovery.
-
Aliquot: Transfer 50 µL of the biological matrix (plasma, urine, or stratum corneum PBS extract) into a 1.5 mL low-bind Eppendorf tube.
-
Spike IS: Add 10 µL of the Internal Standard working solution (100 ng/mL in water).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile.
-
Homogenization: Vortex vigorously for 2 minutes to ensure complete protein aggregation.
-
Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C.
-
Transfer & Injection: Carefully transfer 150 µL of the clear supernatant into an LC autosampler vial equipped with a glass insert.
-
QC Pooling: Take 10 µL from every prepared sample vial and pool them into a single "QC Vial". Inject this QC sample at the beginning of the run and after every 10 samples to validate system stability.
Liquid Chromatography (HILIC) Conditions
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Gradient Program:
-
0.0 - 1.0 min: 90% B (Isocratic hold to focus the analyte at the column head)
-
1.0 - 5.0 min: Linear gradient from 90% B to 50% B
-
5.0 - 6.0 min: Hold at 50% B (Column wash)
-
6.0 - 6.1 min: Return to 90% B
-
6.1 - 9.0 min: Re-equilibration at 90% B
Mass Spectrometry (ESI-MS/MS) Parameters
Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The acidic environment of the ESI droplet readily protonates the imidazole ring of UCA, yielding a robust [M+H]+ precursor ion at m/z 139.1[4].
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 900 L/hr
-
Cone Gas Flow: 50 L/hr
Quantitative Data & Method Validation Parameters
To ensure absolute trustworthiness, the method must be validated according to FDA/EMA bioanalytical guidelines. Below are the optimized MRM transitions and expected validation metrics derived from field-proven HILIC-MS/MS applications[1].
Table 1: Optimized MRM Transitions for Urocanic Acid
| Analyte | Precursor Ion ( [M+H]+ ) | Product Ion (m/z) | Collision Energy (eV) | Fragment Origin | Purpose |
| trans/cis-UCA | 139.1 | 93.1 | 20 | Loss of HCOOH (46 Da) | Quantifier |
| trans/cis-UCA | 139.1 | 121.1 | 15 | Loss of H2O (18 Da) | Qualifier |
| 13C3 -UCA (IS) | 142.1 | 95.1 | 20 | Loss of HCOOH | IS Quantifier |
Note: trans-UCA and cis-UCA share identical MRM transitions but are baseline-separated chromatographically due to their distinct dipole moments interacting with the Amide stationary phase.
Table 2: Analytical Performance & Validation Summary
| Parameter | Value / Range | Acceptance Criteria |
| Linear Dynamic Range | 1.0 – 250 ng/mL | R2≥0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | S/N ≥ 10, Precision ≤ 20% |
| Lower Limit of Detection (LLOD) | 0.2 ng/mL | S/N ≥ 3 |
| Intra-day Precision (CV%) | 2.4% – 7.7% | ≤ 15% (except LLOQ ≤ 20%) |
| Inter-day Accuracy | 94.3% – 102.6% | 85% – 115% of nominal concentration |
| Matrix Effect (Ion Suppression) | 88% – 95% | Consistent across concentration levels |
Data Interpretation & System Suitability
When reviewing the chromatograms, the Senior Application Scientist must verify the following self-validating criteria:
-
Isomer Resolution: Ensure baseline separation ( Rs≥1.5 ) between trans-UCA and cis-UCA. Co-elution indicates a loss of HILIC column integrity or improper mobile phase pH.
-
Ion Ratio Stability: The ratio of the Quantifier (93.1) to Qualifier (121.1) transition must remain within ±20% of the reference standard. A deviation in biological samples indicates an isobaric matrix interference.
-
QC Drift: The pooled QC sample injected every 10 runs must show an IS peak area variance of ≤ 10%. If drift exceeds this, the ESI source requires cleaning, or the column requires extended re-equilibration.
References
-
Title: Rapid, simultaneous and nanomolar determination of pyroglutamic acid and cis-/trans-urocanic acid in human stratum corneum by hydrophilic interaction liquid chromatography (HILIC)-electrospray ionization tandem mass spectrometry Source: PubMed (nih.gov) URL: [1]
-
Title: Metabolic Disturbances in Adult-Onset Still's Disease Evaluated Using Liquid Chromatography/Mass Spectrometry-Based Metabolomic Analysis Source: PLOS One (plos.org) URL: [2]
-
Title: Application of Holistic Liquid Chromatography-High Resolution Mass Spectrometry Based Urinary Metabolomics for Prostate Cancer Detection and Biomarker Discovery Source: PLOS One (plos.org) URL: [3]
-
Title: An Integrated Approach for the Comprehensive Characterization of Metabolites in Broccoli (Brassica oleracea var. Italica) by Liquid Chromatography High-Resolution Tandem Mass Spectrometry Source: MDPI (mdpi.com) URL: [4]
Sources
- 1. Rapid, simultaneous and nanomolar determination of pyroglutamic acid and cis-/trans-urocanic acid in human stratum corneum by hydrophilic interaction liquid chromatography (HILIC)-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Disturbances in Adult-Onset Still’s Disease Evaluated Using Liquid Chromatography/Mass Spectrometry-Based Metabolomic Analysis | PLOS One [journals.plos.org]
- 3. Application of Holistic Liquid Chromatography-High Resolution Mass Spectrometry Based Urinary Metabolomics for Prostate Cancer Detection and Biomarker Discovery | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
Application Note: 3-(1H-imidazol-4-yl)prop-2-enoic Acid Hydrochloride as a Substrate in Urocanase Assays
Introduction and Biological Significance
3-(1H-imidazol-4-yl)prop-2-enoic acid, commonly known as urocanic acid (UCA) , is a critical intermediate in the catabolism of L-histidine[1]. In biological systems, it is generated by the deamination of histidine via the enzyme histidase (histidine ammonia-lyase)[2]. The hydrochloride salt of urocanic acid is the preferred formulation for in vitro enzymatic assays due to its enhanced aqueous solubility and stability, which prevents the need for extreme pH adjustments that can inadvertently degrade the substrate.
UCA exists in two isomeric forms: trans-UCA and cis-UCA. The trans-isomer is the exclusive biological substrate for the next enzyme in the pathway, urocanase (urocanate hydratase, EC 4.2.1.49)[3]. However, upon exposure to ultraviolet (UV) radiation, trans-UCA undergoes a dose-independent photoisomerization into cis-UCA[4]. Because cis-UCA cannot be metabolized by urocanase, it accumulates in the epidermis, where it acts as a potent mediator of UV-induced immunosuppression[4].
Understanding the precise enzymatic degradation of trans-UCA is vital for drug development targeting histidine metabolism disorders (such as urocanic aciduria caused by UROC1 gene mutations) and for dermatological research investigating UV-induced skin pathogenesis[1][3].
Fig 1. Histidine catabolism and UV-induced photoisomerization of urocanic acid.
Mechanistic Insights: The Unprecedented Role of NAD⁺
Unlike traditional dehydrogenases, urocanase utilizes Nicotinamide Adenine Dinucleotide (NAD⁺) not as a redox cofactor, but as a tightly bound electrophile [2].
Causality in Enzyme Design: The conjugated double-bond system of trans-UCA is highly stable and resistant to direct hydration. To overcome this activation energy barrier, the urocanase enzyme employs its tightly bound NAD⁺ molecule. The C4 position of the nicotinamide ring undergoes a nucleophilic attack by the C5' of the imidazole ring of urocanate, forming a transient covalent adduct[5]. This sigmatropic rearrangement breaks the aromaticity of the imidazole ring, creating an electron sink that facilitates the addition of a water molecule across the side-chain double bond[3]. The adduct then collapses, releasing the hydrated product, 4-imidazolone-5-propionic acid, and regenerating the NAD⁺ cofactor[5]. Furthermore, an essential active-site sulfhydryl group (thiol) is critical for maintaining this catalytic mechanism[6].
Because the NAD⁺ is tightly bound to the enzyme homodimer, exogenous NAD⁺ does not need to be added to the assay buffer—a crucial distinction that simplifies the in vitro assay design[2].
Table 1: Kinetic Parameters of Urocanase Across Species
To design an effective assay, the substrate concentration must be calibrated against the specific Michaelis constant ( Km ) of the enzyme source.
| Species Source | Enzyme Gene | Substrate Affinity ( Km ) | Reference Context |
| Homo sapiens (Human) | UROC1 | ~2.2 µM | High affinity; liver expression[1] |
| Bacillus subtilis | hutU | ~77.0 µM | Bacterial histidine utilization[2] |
| Pseudomonas putida | hutU | ~240.0 µM | Bacterial catabolism model[6] |
Experimental Protocol: Continuous Spectrophotometric Assay
The standard method for quantifying urocanase activity is a continuous spectrophotometric assay that monitors the disappearance of the conjugated double bond of trans-urocanic acid. Trans-UCA absorbs strongly in the ultraviolet range, with a peak absorbance at 277 nm ( ϵ277=18,600 M−1cm−1 )[7]. As the enzyme hydrates the double bond, the absorbance at 277 nm rapidly decreases.
Reagent Preparation
-
Buffer (Assay Matrix): 0.1 M Potassium phosphate buffer, pH 7.4.
-
Causality: Urocanase is highly sensitive to pH deviations. A pH of 7.4 mimics physiological conditions and ensures the imidazole ring of UCA (pKa ~5.8) remains predominantly in its neutral, active tautomeric state required for NAD⁺ adduct formation.
-
-
Substrate Stock (10 mM): Dissolve 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride in molecular-grade water.
-
Causality: Use the hydrochloride salt to ensure rapid dissolution without the need for NaOH titration, which can cause localized alkaline hydrolysis. Crucial: Store in amber microcentrifuge tubes. Ambient laboratory fluorescent lighting emits trace UV that will slowly photoisomerize the trans-isomer to the inactive cis-isomer, artificially lowering the apparent Vmax [4].
-
-
Enzyme Preparation: Purified urocanase or cell lysate diluted in cold assay buffer containing 1 mM Dithiothreitol (DTT).
-
Causality: DTT protects the essential active-site sulfhydryl group from oxidative inactivation[6].
-
Step-by-Step Methodology (Self-Validating System)
-
Spectrophotometer Initialization: Set a UV-transparent quartz cuvette in a temperature-controlled spectrophotometer at 25°C. Set the wavelength to 277 nm[7].
-
Reaction Assembly: Pipette 980 µL of 0.1 M Potassium phosphate buffer (pH 7.4) and 10 µL of the 10 mM UCA hydrochloride stock into the cuvette. The final substrate concentration will be 100 µM (saturating for human urocanase, near Km for bacterial variants).
-
Baseline Validation (Self-Validation Step): Mix by inversion and monitor the absorbance at 277 nm for 2 minutes prior to adding the enzyme.
-
Trustworthiness Check: The baseline must remain perfectly flat. A decreasing slope indicates either substrate precipitation or active UV-induced photoisomerization from the spectrophotometer's lamp (if the slit width is too wide). If the baseline drops, the assay is invalid.
-
-
Initiation: Add 10 µL of the urocanase enzyme preparation to the cuvette. Mix rapidly by inversion.
-
Kinetic Monitoring: Record the decrease in absorbance at 277 nm ( A277 ) continuously for 5 minutes. Ensure the reaction rate is linear for at least the first 2 minutes (initial velocity, v0 ).
Fig 2. Continuous spectrophotometric assay workflow for evaluating urocanase activity.
Data Analysis and Specific Activity Calculation
Determine the change in absorbance per minute ( ΔA277/min ) from the linear portion of the curve. Calculate the enzymatic activity using the Beer-Lambert law:
Activity (Units/mL)=ϵ×Ve×d(ΔA277/min)×Vt
Where:
-
Vt = Total reaction volume (1.0 mL)
-
Ve = Volume of enzyme used (0.01 mL)
-
ϵ = Extinction coefficient of trans-urocanic acid at 277 nm ( 18.6 mM−1cm−1 )
-
d = Light path length (1 cm)
One unit of urocanase activity is defined as the amount of enzyme required to hydrate 1.0 µmole of trans-urocanic acid to 4-imidazolone-5-propionic acid per minute at pH 7.4 at 25°C.
References
-
4. UvA-DARE (Digital Academic Repository). 2.6. PubMed - NIH. 3.2. ASM Journals. 4.3. Wikipedia. 5.5. PubMed - NIH. 6.1. PMC - NIH. 7.7. University of Cape Town.
Sources
- 1. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Urocanase - Wikipedia [en.wikipedia.org]
- 4. pure.uva.nl [pure.uva.nl]
- 5. Mechanism of action of urocanase. Specific 13C-labelling of the prosthetic NAD+ and revision of the structure of its adduct with imidazolylpropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate-mediated inactivation of urocanase from Pseudomonas putida. Evidence for an essential sulfhydryl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. open.uct.ac.za [open.uct.ac.za]
Application Note: In Vitro Assays and Mechanistic Profiling of 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride
Introduction & Biological Significance
3-(1H-imidazol-4-yl)prop-2-enoic acid, commonly known as urocanic acid (UCA), is an endogenous chromophore produced in the stratum corneum of mammalian skin via the enzymatic deamination of histidine[1]. While the naturally occurring trans-isomer functions primarily as a UV-B absorber, the absorption of UV radiation photoisomerizes trans-UCA into cis-UCA[1].
The cis-isomer is a potent immunomodulator recognized for mediating UV-induced immunosuppression by acting as a selective agonist for the 5-HT2A (serotonin) receptor[2]. Understanding and quantifying the in vitro behavior of UCA—particularly its hydrochloride salt, which is utilized for improved aqueous solubility—is critical for dermatological research, photoimmunology, and the development of novel immunosuppressive therapeutics.
Mechanistic Pathway
Upon UV-B exposure, epidermal trans-UCA undergoes a conformational shift to cis-UCA. The cis-isomer directly binds to the 5-HT2A receptor with high affinity (Kd = 4.6 nM), triggering Gq-protein coupled signaling cascades[2]. This receptor engagement leads to rapid intracellular calcium mobilization, the downstream inhibition of the SAPK/JNK signaling pathway, and the subsequent suppression of pro-inflammatory cytokines such as IL-6 and IL-8[3][4].
Mechanistic pathway of trans-UCA photoisomerization and cis-UCA-mediated 5-HT2A receptor signaling.
Quantitative Pharmacological Data
The following table summarizes the key pharmacological and physicochemical parameters of cis-UCA to guide assay design and concentration scaling.
| Parameter | Value | Cell Line / Target System | Reference |
| 5-HT2A Binding Affinity (Kd) | 4.6 nM | Human 5-HT2A Receptor | [2] |
| Optimal Cytokine Suppression | 100 µg/mL | HCE-2 / HCEC Epithelial Cells | [4] |
| Cellular Toxicity Threshold | ≥ 5,000 µg/mL | HCE-2 / HCEC Epithelial Cells | [4] |
| Antiproliferative Concentration | 0.5% - 1.0% (w/v) | AY-27 Bladder Cancer Cells | [5] |
| Singlet Oxygen Quenching Rate | 3.5 × 10^6 M⁻¹ s⁻¹ | Cell-free Photochemical Assay | [1] |
Reagent Preparation & Handling
Causality Insight: UCA contains three distinct protonation sites with pKa values of 3.5 (carboxylic acid), 5.8 (tertiary nitrogen), and 13 (secondary nitrogen)[1]. At the slightly acidic pH of human skin (~5.6), UCA exists predominantly as a zwitterion, whereas at physiological pH (7.4), it is fully dissociated into an anion[1]. Controlling the pH of your assay buffer is therefore strictly required to ensure the compound interacts with cellular receptors in its biologically relevant anionic state[5].
Preparation Steps:
-
Stock Solution: Dissolve 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride in anhydrous DMSO to create a concentrated stock (e.g., 20.8 mg/mL)[6].
-
pH Adjustment: Dilute the stock into the desired assay buffer (e.g., HBSS or DMEM). Supplement the medium with 25 mM PIPES buffer and adjust the final pH to 7.4 using 1M NaOH to maintain the anionic state[5].
-
Storage: Aliquot and store the stock solution at -80°C for up to 6 months. Critical: All tubes must be strictly protected from light (wrapped in foil) to prevent the unintended photoisomerization of any residual trans-UCA into cis-UCA[7].
Core In Vitro Protocols
Protocol A: Intracellular Calcium Mobilization Assay (5-HT2A Activation)
Objective: To quantify the direct agonistic activity of cis-UCA on the 5-HT2A receptor using ratiometric calcium imaging.
Causality Insight: Fura-2 AM is a membrane-permeable, ratiometric calcium indicator. Relying on a single-wavelength dye can introduce artifacts due to uneven dye loading, variable cell thickness, or photobleaching. By measuring the ratio of fluorescence at two excitation wavelengths (340 nm / 380 nm), the assay becomes a self-validating system that isolates the true intracellular Ca²⁺ concentration from background noise[2].
Step-by-step workflow for the intracellular calcium mobilization assay using Fura-2 AM.
Step-by-Step Methodology:
-
Cell Preparation: Seed L-NCG-5-HT2A cells (mouse fibroblasts stably transfected with the human 5-HT2A receptor) in 96-well black, clear-bottom microplates at a density of 5 × 10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂[2].
-
Dye Loading: Wash the cells twice with assay buffer (HBSS containing 20 mM HEPES, pH 7.4). Incubate the cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 (to facilitate dye dispersion) for 30 minutes at 37°C in the dark[2].
-
De-esterification: Remove the loading buffer and wash the cells three times with assay buffer to eliminate extracellular dye. Incubate for an additional 15 minutes at room temperature to allow complete cleavage of the AM ester by intracellular esterases.
-
Baseline Measurement: Transfer the plate to a fluorescence microplate reader. Record baseline fluorescence for 30 seconds using dual excitation at 340 nm and 380 nm, monitoring emission at 510 nm.
-
Ligand Addition: Inject cis-UCA to achieve a final well concentration of 10 µM[2]. To validate the system, include 10 µM serotonin as a positive control and 10 µM trans-UCA as a negative control[2].
-
Data Acquisition: Monitor the 340/380 nm fluorescence ratio continuously for 3 minutes to capture the transient calcium peak characteristic of Gq-coupled receptor activation[2].
Protocol B: UV-B Induced Cytokine Suppression Assay
Objective: To evaluate the anti-inflammatory efficacy of UCA in epithelial cells exposed to UV-B stress.
Causality Insight: UV-B irradiation induces severe oxidative stress and upregulates pro-inflammatory cytokines (IL-6 and IL-8) via the SAPK/JNK pathway. Pre-treating the cells with cis-UCA suppresses this pathway, demonstrating its cytoprotective and immunosuppressive role in a controlled in vitro environment[3][4]. Phenol red must be removed prior to irradiation because it absorbs UV light, which would artificially shield the cells and invalidate the stress response.
Step-by-Step Methodology:
-
Cell Seeding: Culture Human Corneal Epithelial Cells (HCE-2) or Human Conjunctival Epithelial Cells (HCECs) in 24-well plates until they reach 80% confluence[4].
-
Pre-treatment: Replace the standard culture medium with fresh medium containing 100 µg/mL cis-UCA[4]. Incubate for 1 hour at 37°C.
-
UV-B Irradiation: Wash the cells carefully with PBS to remove phenol red and unabsorbed proteins. Irradiate the cells with a single dose of UV-B (e.g., 30 mJ/cm²) using a calibrated UV-B crosslinker[4].
-
Post-Irradiation Culture: Immediately replace the PBS with the cis-UCA-containing culture medium and return the cells to the incubator for 24 hours[4].
-
Cytokine Quantification: Collect the cell culture supernatant. Centrifuge at 10,000 × g for 5 minutes to remove cellular debris. Quantify the secreted IL-6 and IL-8 levels using standard sandwich ELISA kits[4]. A successful assay will show a near-complete suppression of UV-B-induced IL-6/IL-8 secretion in the 100 µg/mL cis-UCA treated group compared to the irradiated vehicle control[4].
References
-
Walterscheid JP, et al. "Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor." Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Viiri J, et al. "Cis-urocanic acid suppresses UV-B-induced interleukin-6 and -8 secretion and cytotoxicity in human corneal and conjunctival epithelial cells in vitro." Molecular Vision / PMC.[Link]
-
"Photogeneration and Quenching of Reactive Oxygen Species by Urocanic Acid." Journal of the American Chemical Society (JACS).[Link]
-
"Antitumor Effects of cis-Urocanic Acid on Experimental Urothelial Cell Carcinoma of the Bladder." Journal of Urology.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. Cis-urocanic acid inhibits SAPK/JNK signaling pathway in UV-B exposed human corneal epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cis-urocanic acid suppresses UV-B-induced interleukin-6 and -8 secretion and cytotoxicity in human corneal and conjunctival epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auajournals.org [auajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cis-Urocanic acid ((Z)-Urocanic acid) | cas 7699-35-6| DC Chemicals [dcchemicals.com]
Optimizing HPLC retention time for 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride
Welcome to the Advanced Chromatography Troubleshooting Center. This guide is designed for analytical scientists and drug development professionals working with 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride (commonly known as Urocanic Acid HCl).
Due to its zwitterionic nature, high polarity, and photoactive properties, urocanic acid presents unique challenges in High-Performance Liquid Chromatography (HPLC), including poor retention, severe peak tailing, and spontaneous peak splitting. This guide synthesizes field-proven methodologies and mechanistic chemistry to help you achieve robust, reproducible separations.
Part 1: Core Troubleshooting FAQs
FAQ 1: Why is my urocanic acid peak eluting at the void volume ( t0 ) on a standard C18 column?
The Causality: Urocanic acid is a highly polar, hydrophilic molecule containing both an ionizable carboxylic acid group ( pKa ~3.0–3.5) and an imidazole ring ( pKa ~5.6–6.8)[1][2][3]. In standard reversed-phase (RP) conditions (e.g., Water/Acetonitrile with 0.1% Formic Acid), the molecule remains highly charged and lacks sufficient hydrophobicity to partition into the C18 stationary phase, causing it to wash out at the void volume.
The Solution: You must alter the apparent hydrophobicity of the analyte or change the retention mechanism entirely.
-
Ion-Pairing Reversed-Phase (IP-RP): Introduce an ion-pairing reagent such as 1-octanesulfonic acid sodium salt (5–10 mM) into the aqueous mobile phase[4][5]. At a low pH (e.g., pH 3.0), the imidazole ring is fully protonated (positively charged). The negatively charged sulfonate head of the IP reagent binds to the imidazole ring, while its hydrophobic octane tail interacts with the C18 stationary phase, drastically increasing retention time.
-
HILIC Mode: Alternatively, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using a zwitterionic or silica column with a high-organic mobile phase (e.g., 80% Acetonitrile), which retains polar compounds via water-layer partitioning[6].
FAQ 2: Why am I seeing severe peak tailing (Asymmetry Factor > 1.5)?
The Causality: Peak tailing in imidazole-containing compounds is almost always caused by secondary interactions with the silica backbone of the column[7][8]. Traditional silica columns have residual, unbonded silanol groups (-Si-OH). Above pH 4.0, these silanols become ionized (-Si-O⁻). The positively charged imidazole ring of urocanic acid engages in strong electrostatic interactions with these active sites, causing molecules to "stick" and elute slowly, dragging out the tail of the peak[9][10].
The Solution: Suppress silanol ionization and mask active sites.
-
Lower the pH: Drop the mobile phase pH to 3.0. This fully protonates the residual silanols, rendering them neutral and eliminating the electrostatic attraction[8][10].
-
Use a Masking Buffer: Utilize Triethylammonium phosphate (TEAP) buffer instead of simple formate or acetate. The triethylamine (TEA) acts as a sacrificial base, competitively binding to any remaining active silanols and shielding your analyte[5].
-
Column Chemistry: Always use a heavily end-capped or polar-embedded C8/C18 column designed for basic compounds.
FAQ 3: Why does my single reference standard show two distinct peaks or a leading shoulder?
The Causality: Urocanic acid is an endogenous photoprotectant that acts as a chromophore. It naturally exists as the trans-isomer but undergoes rapid photoisomerization to the cis-isomer upon exposure to UV light (specifically UV-B and UV-C, λmax ~267–280 nm)[3][11][12]. If your sample vials are sitting on a clear autosampler tray under standard laboratory fluorescent lighting, the trans-isomer is converting to the cis-isomer in real-time. In reversed-phase HPLC, cis-urocanic acid elutes earlier than trans-urocanic acid, resulting in split peaks[4][5].
The Solution:
-
If total urocanic acid quantification is the goal, prepare and store all samples in amber glass vials and use a light-protected autosampler.
-
If isomer separation is the analytical goal, utilize a β -Cyclodextrin column (e.g., Cyclobond I 2000), which provides chiral/isomeric recognition via inclusion complexation, resolving the cis and trans forms efficiently[13][14].
Part 2: Visualizing the Troubleshooting Logic
Caption: Diagnostic decision tree for resolving common Urocanic Acid HPLC retention and peak shape issues.
Caption: Mechanistic pathways of Urocanic Acid interacting with stationary phase vs. ion-pairing reagents.
Part 3: Data Presentation & Method Selection
The following table summarizes validated column chemistries and mobile phase combinations for urocanic acid analysis, allowing you to select the best approach based on your laboratory's capabilities.
| Separation Strategy | Recommended Column | Mobile Phase Composition | Expected Retention Behavior | Primary Advantage |
| Ion-Pairing RP | End-capped C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) | 90% Aqueous (0.005 M 1-octanesulfonic acid + 0.01 M TEAP, pH 3.0) : 10% Acetonitrile | cis-UCA: ~7.0 mintrans-UCA: ~7.9 min | Excellent retention and peak symmetry; resolves isomers[4][5]. |
| Isomeric Separation | β -Cyclodextrin (e.g., Cyclobond I 2000) | 15% Phosphate buffer (pH 3.0) : 85% Acetonitrile (Isocratic) | Baseline resolution of cis and trans isomers | Specifically designed for structural isomer resolution[13][14]. |
| HILIC | Zwitterionic HILIC or Bare Silica | 30% Phosphate buffer (pH 4.0) : 70% Acetonitrile | Highly retained (> 5 min depending on exact organic %) | Avoids ion-pairing reagents, making it highly compatible with LC-MS[6]. |
Part 4: Validated Experimental Protocols
Protocol A: Ion-Pairing Reversed-Phase (IP-RP) Workflow
This protocol is a self-validating system. Step 4 ensures the chemistry is functioning before proceeding to sample analysis.
Step 1: Mobile Phase Preparation
-
Dissolve 1.08 g of 1-octanesulfonic acid sodium salt (5 mM) in 1.0 L of ultrapure water (Milli-Q, 18.2 MΩ·cm).
-
Add 1.4 mL of Triethylamine (TEA) to achieve a ~0.01 M concentration.
-
Carefully adjust the pH to exactly 3.0 using concentrated phosphoric acid ( H3PO4 ). Note: Precise pH control is critical to neutralize silanols and protonate the imidazole ring.
-
Filter through a 0.22 µm nylon or PTFE membrane.
-
Prepare Mobile Phase B as 100% HPLC-grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Fully end-capped C8 column (250 mm × 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Isocratic Elution: 90% Mobile Phase A / 10% Mobile Phase B.
-
Detection: UV-Vis Diode Array Detector (DAD) set to 267 nm (reference 360 nm)[11][15].
-
Temperature: 25°C.
Step 3: Sample Preparation (Anti-Photoisomerization)
-
Weigh Urocanic Acid HCl standards in a room with UV-filtered lighting.
-
Dissolve in the initial mobile phase (90:10 A:B) to prevent solvent-mismatch peak distortion.
-
Immediately transfer aliquots into amber glass HPLC vials with PTFE-lined septa.
Step 4: System Suitability Validation (Self-Check)
-
Inject a 10 µg/mL standard of trans-urocanic acid.
-
Validation Check 1 (Retention): The capacity factor ( k′ ) must be ≥ 2.0. If the peak elutes before 4 minutes, verify the addition of the IP reagent.
-
Validation Check 2 (Symmetry): Calculate the USP Tailing Factor ( Tf ). It must be ≤ 1.5. If Tf > 1.5, verify the mobile phase pH is exactly 3.0; if the pH is correct, your column may have degraded end-capping and requires replacement.
References
- Williams, R. "pKa Data Compiled by R. Williams." Organic Chemistry Data.
- ChemicalBook. "Urocanic acid | 104-98-3." ChemicalBook.
- Hatze, B. M. "Alternate methods to detect and quantify urocanic acid in domesticated pig (Sus domesticus) blood serum." APRI.
- ResearchGate. "A Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin." ResearchGate.
- PubMed. "Analysis of histidine and urocanic acid isomers by reversed-phase high-performance liquid chromatography." NIH.
- Taylor & Francis. "Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin." Analytical Letters.
- Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.
- LCGC. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online.
- Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.
- MDPI. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling." MDPI.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Urocanic acid | 104-98-3 [chemicalbook.com]
- 3. Showing Compound Urocanic acid (FDB000921) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of histidine and urocanic acid isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Urocanic acid - Wikipedia [en.wikipedia.org]
- 12. pure.uva.nl [pure.uva.nl]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. apri.com.au [apri.com.au]
Resolving baseline noise in 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride UV-Vis spectra
Welcome to the technical support resource for the UV-Vis analysis of 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride, also known as Urocanic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet frustrating issue: baseline noise in UV-Vis spectra. Our approach moves from rapid diagnosis with frequently asked questions to in-depth, systematic troubleshooting protocols.
Frequently Asked Questions (FAQs) - Quick Diagnostics
This section provides immediate answers to the most common sources of baseline noise.
Q1: My baseline is noisy and erratic across the entire spectrum, even with no sample. What's the first thing I should check?
A: This points to a systemic instrumental issue. The primary culprits are the spectrophotometer's light source or detector.[1] An aging deuterium or tungsten lamp can cause unstable light output, leading to significant noise.[1][2] Before investigating sample or solvent effects, perform a system self-diagnostic or performance qualification (PQ) test using a standard reference material or by running a simple air baseline. Also, ensure there is no electronic interference from nearby devices.[1]
Q2: I'm observing a regular, repeating pattern in my baseline, like a sawtooth or pulse. What causes this?
A: This type of regular, periodic noise is often mechanical or environmental. If your UV-Vis is connected to an HPLC system, this is a classic sign of pump pulsation issues, faulty check valves, or inadequate mobile phase mixing.[2][3] For standalone spectrophotometers, this can be caused by temperature fluctuations affecting the detector's electronics or the sample itself.[2][4] Ensure the instrument is in a temperature-controlled room and away from drafts.
Q3: My baseline is consistently drifting upwards or downwards during a scan. Why is this happening?
A: Baseline drift has several common causes. The most frequent is a lack of thermal equilibrium; allow the instrument lamp to warm up for at least 30-60 minutes before use.[4] Another major cause is solvent-related; if you are analyzing near the solvent's UV cutoff, even minor changes in composition (e.g., evaporation) or temperature can cause significant drift.[5] For 3-(1H-imidazol-4-yl)prop-2-enoic acid, which has pH-sensitive groups, using an unbuffered solvent can lead to pH drift from absorbed atmospheric CO₂, altering the analyte's absorbance and causing a drifting baseline.
Q4: I used high-purity water as a solvent, but the baseline is still unacceptably noisy below 230 nm. What's wrong?
A: This is typically a combination of factors. Firstly, even HPLC-grade solvents have a "UV cutoff," a wavelength below which they absorb significant amounts of light, making any measurement inherently noisy.[5] Secondly, dissolved gases, particularly atmospheric oxygen, absorb in the far-UV region. It is critical to use freshly prepared, degassed solvents for analysis in this range. Contamination, even at trace levels from glassware or piping, can also contribute to low-wavelength noise.[2]
In-Depth Troubleshooting Guides
When quick fixes are not enough, a systematic approach is required. These guides provide detailed protocols to isolate and eliminate the source of baseline noise.
Guide 1: Isolating the Problem: Instrument vs. Chemical Source
The first step is to determine if the noise originates from the instrument itself or from your sample and solvent system.
Protocol 1: Baseline Performance Qualification
-
Warm-Up: Ensure the spectrophotometer has been powered on and the lamp has stabilized for at least 60 minutes.
-
Cuvette Check: Use a matched pair of clean, unscratched quartz cuvettes. Fill both with high-purity, HPLC-grade water that has been freshly filtered (0.22 µm) and degassed.
-
Instrument Blank: Place one cuvette in the reference holder and one in the sample holder. Perform a baseline correction (autozero) across your desired wavelength range (e.g., 190-400 nm).
-
Acquire Spectrum: Immediately after the blank, run a scan of the sample cuvette against the reference cuvette.
-
Analysis: The resulting spectrum should be a flat line centered at zero absorbance. Refer to your instrument's specifications for acceptable noise and drift levels (e.g., typically <0.001 AU noise). If the noise exceeds specifications, the issue is instrumental. If the baseline is clean, the problem lies with your analyte, solvent choice, or sample preparation.
Table 1: Common Baseline Artifacts and Their Primary Causes
| Baseline Issue | Description | Likely Instrumental Causes | Likely Chemical/Sample Causes |
| High-Frequency Noise | Erratic, random signal across all wavelengths | Aging lamp, detector malfunction, electrical interference[1][2] | Particulates in sample (light scattering), air bubbles[1][3] |
| Drift | Slow, consistent upward or downward slope | Insufficient lamp warm-up, fluctuating room temperature[4][5] | Solvent mismatch between blank and sample, pH instability, sample degradation[5] |
| Periodic Pulsations | Regular, sawtooth-like pattern | (For HPLC-UV) Pump issues, faulty check valves[2] | (For standalone) Temperature cycling from HVAC systems[2] |
| Sudden Spikes | Sharp, random peaks | Air bubbles passing through the flow cell[3] | Particulate matter passing through the light path[1] |
Guide 2: Analyte-Specific Troubleshooting for Urocanic Acid
3-(1H-imidazol-4-yl)prop-2-enoic acid is a chromophore whose UV absorbance is highly sensitive to its chemical environment due to its conjugated π-system and ionizable functional groups.[6]
Caption: Troubleshooting workflow for baseline noise.
The Critical Role of Solvent and pH
The UV spectrum of urocanic acid, with a λmax typically between 267-280 nm, is influenced by solvent polarity and, most critically, by pH.[7][8] The molecule contains a carboxylic acid group and an imidazole ring, both of which can be protonated or deprotonated. This changes the electronic conjugation of the molecule, leading to shifts in the absorbance maximum (λmax) and molar absorptivity.
-
Solvent Polarity: Polar solvents can stabilize the ground or excited states of the molecule differently, causing spectral shifts (solvatochromism).[9][10] While methanol or acetonitrile are common, aqueous solutions are often preferred.
-
pH Control: This is the most critical parameter. An unbuffered solution can easily change pH, leading to a mixture of ionic species in solution, resulting in a broadened, shifting, and noisy spectrum. Using a buffer at a fixed pH is essential for reproducible results.
Caption: Key factors affecting analyte stability.
Protocol 2: Systematic Solvent and pH Analysis
This protocol helps determine the optimal, most stable solvent system for your analysis.
-
Stock Solution: Prepare a concentrated stock solution of the analyte in HPLC-grade methanol to ensure initial dissolution.
-
Solvent Systems: Prepare three separate dilutions of your stock solution into the following solvents:
-
Solvent A: HPLC-grade water (unbuffered).
-
Solvent B: 10 mM Potassium Phosphate buffer, pH 7.0.
-
Solvent C: HPLC-grade acetonitrile.
-
-
Blanking: For each measurement, use the corresponding pure solvent (A, B, or C) to perform the baseline correction.
-
Acquisition: Acquire the UV-Vis spectrum for the analyte in each of the three solvents.
-
Comparison: Compare the spectra. You will likely observe that the buffered solution (Solvent B) provides the sharpest peak and the most stable, noise-free baseline, confirming the importance of pH control.
Table 2: Properties of Recommended Solvents
| Solvent | UV Cutoff (nm) | Polarity Index | Notes |
| Water (HPLC Grade) | ~190 | 10.2 | Prone to pH shifts without buffering. Must be high purity. |
| Methanol (HPLC Grade) | ~205 | 5.1 | Good general-purpose solvent for initial stock solutions. |
| Acetonitrile (HPLC Grade) | ~190 | 5.8 | Excellent UV transparency but less polar than water/methanol. |
| 10 mM Phosphate Buffer | ~195 | High | Recommended. Provides pH stability, crucial for this analyte. |
Guide 3: Final Checks: Sample Preparation and Handling
Even with the right instrument settings and solvent, poor sample handling can introduce artifacts.
Protocol 3: Best Practices for Sample Preparation
-
Ensure Complete Dissolution: Confirm that the 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride is fully dissolved. Use gentle warming or sonication if necessary, but be cautious of potential degradation.[11]
-
Filter the Sample: Always filter your final sample solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE, check for chemical compatibility) directly into the cuvette. This removes dust and microparticulates that cause light scattering, a major source of baseline noise.[1]
-
Degas the Solution: Before analysis, degas your final buffered solution to remove dissolved air. Small bubbles nucleating in the cuvette's light path will cause large, sporadic spikes in the spectrum.[3]
-
Protect from Light: Prepare solutions fresh and store them in amber vials or protect them from ambient light. The conjugated system of urocanic acid is known to undergo photochemical reactions, such as cis-trans isomerization, which can alter the UV spectrum.[8]
By systematically working through these guides, you can effectively diagnose the root cause of baseline noise and generate clean, reproducible, and accurate UV-Vis spectra for 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride.
References
- Welch Materials. (n.d.). Uncovering Overlooked Factors Behind Abnormal Baselines.
- Agilent. (n.d.). Eliminating Baseline Problems.
- Photonics.com. (n.d.). UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them.
- PatSnap. (2025, July 15). Common Causes of Noise in Spectrophotometry and How to Fix Them.
- Shimadzu. (2025, April 15). Baseline Disturbance.
-
Wikipedia. (n.d.). Urocanic acid. Retrieved from [Link].
- Trivedi, M. K., et al. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Natural Products Chemistry & Research, 3(5).
-
Qasim, M. (n.d.). Effect of Solvent in UV. SlideShare. Retrieved from [Link].
-
Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham. Retrieved from [Link].
- Zhang, Y., et al. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Molecules, 27(12), 3843.
- Clarke, M. J., et al. (1998). 1H NMR, EPR, UV−Vis, and Electrochemical Studies of Imidazole Complexes of Ru(III). Crystal Structures of cis-[(Im)2(NH3)4RuIII]Br3 and [(1MeIm)6RuII]Cl2·2H2O. Inorganic Chemistry, 37(21), 5378-5387.
- ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... [Image].
- Miskelly, G. M., et al. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 86(6), 4699-4707.
- Li, Y., et al. (2015). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Molecules, 20(4), 6296-6311.
-
Chemical Substance Information. (n.d.). 3-(1H-imidazol-4-yl)propanoic acid hydrochloride. Retrieved from [Link].
- MedCrave. (2016, December 14).
- Biointerface Research in Applied Chemistry. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes.
- BioPharm International. (n.d.).
- Elsevier. (n.d.).
- Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent.
-
PubChemLite. (n.d.). (2e)-3-(1h-imidazol-4-yl)-2-methylprop-2-enoic acid hydrochloride. Retrieved from [Link].
- Teva Pharmaceutical Industries. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Pharmaceutical Technology. (n.d.).
- Morrison, H., et al. (1999). Some photophysical studies of cis- and trans-urocanic acid. Photochemical & Photobiological Sciences, 1(1), 5-10.
- Royal Society of Chemistry. (n.d.). Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditions.
-
PubChem. (n.d.). (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride. Retrieved from [Link].
- ResearchGate. (n.d.). Fluorescence emission spectra for trans - ( E ) and cis - ( Z )... [Image].
Sources
- 1. Common Causes of Noise in Spectrophotometry and How to Fix Them [eureka.patsnap.com]
- 2. welch-us.com [welch-us.com]
- 3. agilent.com [agilent.com]
- 4. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 5. Shimadzu Baseline Disturbance [shimadzu.nl]
- 6. Physical and Structural Characterization of Biofield Treated Imidazole Derivatives [scalar.usc.edu]
- 7. Urocanic acid - Wikipedia [en.wikipedia.org]
- 8. Some photophysical studies of cis- and trans-urocanic acid - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Effect of Solvent in UV-by M.Qasim.pptx [slideshare.net]
- 10. Virtual Labs [mas-iiith.vlabs.ac.in]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Purifying Commercial 3-(1H-imidazol-4-yl)prop-2-enoic Acid Hydrochloride
Executive Overview
3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride, commonly known as urocanic acid hydrochloride (UCA-HCl) , is a major epidermal chromophore synthesized industrially via the enzymatic deamination of L-histidine[1]. While the naturally occurring trans-isomer acts as a UV protectant, ultraviolet exposure induces photoisomerization to cis-urocanic acid, a potent immunosuppressant[2].
Commercial UCA-HCl samples frequently suffer from three primary impurities that can derail downstream biological assays:
-
cis-isomers (due to improper light-shielded storage).
-
Unreacted L-histidine (from incomplete enzymatic/chemical synthesis).
-
Inorganic salts (buffer carryover from extraction).
This guide provides field-proven troubleshooting strategies, validated protocols, and FAQs to help researchers isolate high-purity trans-UCA-HCl.
Diagnostic Workflow
Fig 1: Diagnostic workflow for resolving UCA-HCl impurities.
Troubleshooting Guide
Issue 1: Unexpected Immunosuppressive Activity in Cellular Assays
-
Symptom : Application of the commercial UCA-HCl sample suppresses T-cell proliferation or alters cytokine profiles in a manner inconsistent with trans-UCA literature.
-
Root Cause : Contamination with cis-urocanic acid. Commercial samples exposed to ambient UVB light during manufacturing or transit undergo spontaneous photoisomerization[2].
-
Resolution : Isomer separation via Preparative HPLC. cis-UCA and trans-UCA cannot be separated by standard recrystallization due to identical molecular weights and highly similar solubilities.
Issue 2: Co-elution and Peak Tailing during LC-MS/HPLC Quality Control
-
Symptom : Broad, overlapping peaks in the 5–10 minute retention window; inability to resolve the precursor L-histidine from UCA isomers.
-
Root Cause : Both UCA and histidine are highly polar and zwitterionic. On a standard reversed-phase column without mobile phase modifiers, they elute near the void volume, causing severe peak overlap.
-
Resolution : Introduce an ion-pairing reagent. Adding 0.01 M triethylammonium phosphate (TEAP) at pH 3.0 or 0.005 M 1-octanesulfonic acid sodium salt masks the ionized imidazole ring, increasing hydrophobicity and allowing the stationary phase to retain and resolve the peaks[3].
Issue 3: High Ash Content and Hygroscopicity
-
Symptom : The powdered sample forms a sticky paste when exposed to ambient humidity, and elemental analysis shows high inorganic salt content.
-
Root Cause : Residual salts (e.g., NaCl, phosphates) carried over from the isoelectric precipitation phase of microbial/enzymatic synthesis[1].
-
Resolution : Desalting via repeated hot aqueous recrystallization, followed by vacuum drying[4].
Quantitative Data: Impurity Profiling & Resolution
| Impurity | Source | Chromatographic Retention (C8 Column) | Primary Removal Strategy |
| L-Histidine | Unreacted synthesis precursor | 5.58 ± 0.07 min | Isoelectric precipitation (pH 4.5) |
| cis-Urocanic Acid | UV-induced photoisomerization | 7.03 ± 0.15 min | Preparative HPLC (Isocratic) |
| trans-Urocanic Acid | Target Compound | 7.92 ± 0.18 min | N/A (Target) |
| Inorganic Salts | Buffer residue / Neutralization | Void Volume (< 2.0 min) | Recrystallization (Water) |
(Note: Retention times are based on a 0.01 M TEAP/Acetonitrile (98:2) mobile phase at 1.0 mL/min[3].)
Validated Experimental Protocols
Protocol 1: HPLC Resolution of UCA Isomers and Histidine
This protocol utilizes ion-pairing to force baseline separation of polar imidazole derivatives.
-
Sample Preparation : Dissolve 1 mg of the commercial UCA-HCl sample in 1 mL of mobile phase. Filter through a 0.22 µm PTFE syringe filter.
-
Mobile Phase Preparation : Prepare a 0.01 M aqueous triethylammonium phosphate (TEAP) solution. Adjust the pH strictly to 3.0 using phosphoric acid. Mix with HPLC-grade acetonitrile at a 98:2 (v/v) ratio[3].
-
Chromatographic Conditions : Use a C8 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm). Set the flow rate to 1.0 mL/min and column temperature to 20°C[5].
-
Detection & Self-Validation : Monitor absorbance simultaneously at 210 nm and 276 nm[3][5].
-
Self-Validation Check: The identity of the peaks can be confirmed without mass spectrometry by analyzing the UV absorbance ratio. The peak eluting at ~7.9 minutes will exhibit a λmax of 276 nm (trans-UCA), while the peak at ~7.0 minutes will show a blue-shifted λmax of ~268 nm (cis-UCA). Histidine will elute first (~5.6 min) and only absorb strongly at 210 nm, lacking the conjugated double bond of UCA[3].
-
Protocol 2: Isoelectric Precipitation for Histidine Removal
If the sample contains >5% L-histidine, preparative HPLC is inefficient. This protocol exploits the differing isoelectric points (pI) of histidine (pI ~7.6) and UCA (pI ~4.5).
-
Dissolution : Dissolve the crude UCA-HCl in minimal distilled water.
-
pH Adjustment : Slowly add 0.1 M NaOH dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 4.5.
-
Crystallization : Chill the solution to 4°C for 12 hours. The trans-urocanic acid will precipitate out of solution, while L-histidine remains highly soluble at this pH[1].
-
Recovery & Self-Validation : Centrifuge at 5000 x g for 15 minutes. Wash the pellet twice with ice-cold water.
-
Self-Validation Check: Re-dissolve a fraction of the pellet and run Protocol 1. The 210 nm peak at 5.58 min must be absent, confirming the complete removal of L-histidine.
-
Protocol 3: Desalting via Aqueous Recrystallization
-
Solubilization : Dissolve the UCA precipitate in boiling distilled water until a saturated solution is formed.
-
Hot Filtration : Rapidly filter the hot solution to remove insoluble particulate impurities.
-
Cooling : Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0–4°C) to maximize crystal yield.
-
Drying & Self-Validation : Collect the crystals via vacuum filtration. Dry under reduced pressure (vacuum oven) at 90–100°C for 3 hours to remove residual moisture[4].
-
Self-Validation Check: The dried crystals should be a free-flowing white powder. A 1% aqueous solution should yield a neutral to slightly acidic pH, and elemental analysis should show <0.1% ash content.
-
Frequently Asked Questions (FAQs)
Q: Why is my UCA-HCl sample turning yellow and losing its photoprotective properties over time? A: Urocanic acid is highly sensitive to ultraviolet light. Exposure to ambient UVB radiation induces a photochemical isomerization from the naturally occurring trans-isomer to the cis-isomer[2]. Always store UCA-HCl in amber vials at -25°C; under these conditions, it remains stable for up to 50 weeks[3].
Q: Can I separate histidine from urocanic acid using a standard C18 column without modifiers? A: No. Both L-histidine and urocanic acid are highly polar molecules. On a standard C18 or C8 column with a simple water/acetonitrile gradient, they will co-elute near the void volume. You must use an ion-pairing reagent (like 1-octanesulfonic acid or TEAP) to mask the charge on the imidazole ring, which increases their retention time and allows for baseline separation[3].
Q: Is it possible to convert cis-UCA back to trans-UCA to recover yield? A: While theoretically possible via prolonged UVA exposure or thermal isomerization, it is highly inefficient and generates degradation byproducts. It is far more practical to separate the isomers via preparative HPLC and discard the cis-fraction.
References
-
Alternate methods to detect and quantify urocanic acid in domesticated pig (Sus domesticus) blood serum. Australasian Pork Research Institute Ltd (APRIL). URL:[Link]
-
Analysis of histidine and urocanic acid isomers by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. URL:[Link]
-
Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin. Analytical Letters. URL:[Link]
- Method of producing trans-urocanic acid.Russian Patent RU2445307C1.
-
Enzymatic Production of Urocanic Acid by Achromobacter liquidum. Applied and Environmental Microbiology. URL:[Link]
Sources
- 1. Enzymatic Production of Urocanic Acid by Achromobacter liquidum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apri.com.au [apri.com.au]
- 3. Analysis of histidine and urocanic acid isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RU2445307C1 - Method of producing trans-urocanic acid - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
A Researcher's Guide to Urocanic Acid: A Comparative Analysis of the Free Base and Hydrochloride Salt
The selection of an active pharmaceutical ingredient's (API) form—whether a free base or a salt—is a pivotal decision in drug development and fundamental research. This choice profoundly influences critical parameters such as solubility, stability, and bioavailability, thereby dictating formulation strategies and ultimate in-vivo performance. This guide presents an in-depth, objective comparison between urocanic acid free base and its hydrochloride salt, 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride. We will dissect their physicochemical differences, provide actionable experimental protocols for their characterization, and discuss the causal logic behind choosing one form over the other for specific applications.
Core Physicochemical Comparison: The Impact of Salt Formation
The primary difference between the two forms is the protonation of the basic imidazole nitrogen atom in the presence of hydrochloric acid to form an imidazolium chloride salt. This seemingly simple acid-base reaction introduces significant changes to the molecule's properties.
| Property | Urocanic Acid (Free Base) | 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride | Scientific Rationale |
| Chemical Structure | Imidazole ring is neutral | Imidazole ring is protonated, forming an imidazolium salt with a chloride counter-ion | The basic nitrogen of the imidazole (pKa ≈ 5.8-6.0) accepts a proton from hydrochloric acid.[1][2] |
| Molecular Weight | 138.12 g/mol [3][4] | 174.58 g/mol | Addition of one molecule of HCl (36.46 g/mol ). |
| Aqueous Solubility | Sparingly soluble (~1.5 mg/mL at 17 °C)[3] | Significantly higher aqueous solubility | The ionic character of the salt form allows for stronger interactions with polar water molecules, disrupting the crystal lattice more effectively than the neutral free base.[5][6] |
| Hygroscopicity | Generally lower | Typically higher | Salts, particularly hydrochlorides, often have a higher propensity to absorb atmospheric moisture due to strong interactions between water and the ionic crystal lattice. |
| Photostability | Highly susceptible to UV-induced trans to cis photoisomerization[7][8][9][10] | May exhibit different solid-state photoreactivity; however, in solution, it is expected to be similarly susceptible. | While salt formation can alter crystal packing and potentially affect solid-state reactivity, the fundamental chromophore responsible for photoisomerization remains unchanged. |
| Handling & Formulation | Potentially easier to handle in humid conditions; suitable for non-aqueous or suspension formulations. | Superior for aqueous-based formulations (e.g., injectables, in vitro assay buffers) but may require controlled humidity during storage and handling.[6][11] |
Experimental Characterization: Protocols and Rationale
To empirically validate these differences, a series of standardized experiments are recommended. The choice of these assays is driven by the need to identify critical quality attributes that will impact downstream applications.
Aqueous Solubility Profile (pH-Dependence)
Rationale: Solubility is a master variable in drug development, directly influencing dissolution rate and bioavailability. For an ionizable compound like urocanic acid, solubility is highly dependent on pH. The hydrochloride salt is expected to have a clear advantage in acidic to neutral aqueous media. A pH-solubility profile provides a comprehensive understanding of this behavior.
-
Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Addition: Add an excess of solid (to ensure saturation) of both the free base and the HCl salt to separate vials containing each buffer.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Sampling and Filtration: Carefully withdraw a clear aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Dilute the filtrate as necessary and determine the concentration of dissolved urocanic acid using a validated HPLC-UV method.
-
Solid Phase Analysis: It is best practice to analyze the remaining solid (e.g., by DSC or XRPD) to confirm that no phase conversion has occurred during the experiment.
Caption: Workflow for generating a pH-solubility profile.
Photostability Assessment
Rationale: Urocanic acid's primary known instability is its photoisomerization from the biologically occurring trans-isomer to the immunosuppressive cis-isomer.[7][12] This is a critical stability parameter, especially for topical formulations or any product that may be exposed to light during its lifecycle. This experiment aims to quantify and compare the rate of this isomerization.
-
Sample Preparation: Prepare solutions of both the free base and HCl salt in a suitable solvent (e.g., water/acetonitrile) at a known concentration. Separately, spread a thin, uniform layer of each solid powder on an inert surface.
-
Light Exposure: Place the prepared samples in a calibrated photostability chamber. Expose them to a controlled light source that meets ICH Q1B standards (a combination of cool white fluorescent and near-UV lamps) for a specified duration (e.g., to achieve an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).
-
Dark Control: Store an identical set of samples in the same chamber, but shielded from light (e.g., wrapped in aluminum foil), to serve as dark controls.
-
Analysis: At defined time points, analyze the samples. For solutions and dissolved solids, use an HPLC method capable of resolving trans- and cis-urocanic acid.[8][9] Calculate the percentage of the cis-isomer relative to the total urocanic acid content.
Caption: UV radiation drives the conversion of trans- to cis-urocanic acid.
Application-Driven Selection
The decision to use the free base or the hydrochloride salt is fundamentally a question of formulation and delivery requirements.
-
For Aqueous Formulations (Injectables, In Vitro Assays): The hydrochloride salt is the unequivocal choice. Its superior aqueous solubility is essential for creating clear, homogenous solutions required for parenteral administration or for achieving accurate and reproducible concentrations in biological buffers.[6] Using the free base in these applications would lead to incomplete dissolution and unreliable results.
-
For Topical Formulations (Creams, Ointments): The free base may be preferred. Its lower water solubility can be advantageous for creating a suspension within a cream or ointment base, potentially aiding in controlled release and skin retention. Furthermore, the natural form of urocanic acid in the skin is the free base, derived from histidine.[4][7]
-
For Solid Oral Dosage Forms (Tablets, Capsules): The choice is more nuanced. The hydrochloride salt would likely provide a faster dissolution rate, which can be beneficial for absorption.[13] However, this must be balanced against its potentially higher hygroscopicity, which could compromise the physical stability of the tablet. The free base might offer better bulk powder stability but could suffer from dissolution-limited absorption.
Conclusion for the Practicing Scientist
The selection between urocanic acid free base and its hydrochloride salt is a classic case study in pharmaceutical pre-formulation. There is no universally "superior" form; rather, there is an optimal form for a given context. The hydrochloride salt provides the critical advantage of enhanced aqueous solubility, making it indispensable for liquid parenteral and research formulations. The free base offers potential advantages in topical delivery and may present fewer challenges related to hygroscopicity during solid-form handling. A thorough experimental evaluation of both forms, guided by the principles and protocols outlined here, is the most rigorous and reliable path to making a scientifically sound and strategic decision for your research or drug development program.
References
-
Urocanic acid – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Photoisomerization spectrum of urocanic acid in human skin and in vitro: effects of simulated solar and artificial ultraviolet radiation. British Journal of Dermatology | Oxford Academic. Available at: [Link]
-
Photoisomerization spectrum of urocanic acid in human skin and in vitro: Effects of simulated solar and artificial ultraviolet radiation. ResearchGate. Available at: [Link]
-
Photoisomerization spectrum of urocanic acid in human skin and in vitro: effects of simulated solar and artificial ultraviolet radiation. PubMed. Available at: [Link]
-
Action spectra for the trans to cis photoisomerisation of urocanic acid in vitro and in mouse skin. PubMed. Available at: [Link]
-
The dissociation of urocanic acid isomers. ResearchGate. Available at: [Link]
-
pKa Data Compiled by R. Williams. Available at: [Link]
-
Urocanic Acid | C6H6N2O2 | CID 736715. PubChem. Available at: [Link]
-
Urocanic acid. Wikipedia. Available at: [Link]
-
Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions. RSC Publishing. Available at: [Link]
-
Freebase (chemistry). Wikidoc. Available at: [Link]
-
Acids, bases and cocaine addicts. Sites@Duke Express. Available at: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]
-
Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditi. Radboud Repository. Available at: [Link]
-
cis-Urocanic acid | C6H6N2O2 | CID 1549103. PubChem. Available at: [Link]
-
Recrystallization and Acid/Base Extraction - The Basics. Erowid. Available at: [Link]
-
Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Urocanic Acid | C6H6N2O2 | CID 736715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Urocanic acid - Wikipedia [en.wikipedia.org]
- 5. Freebase (chemistry) - wikidoc [wikidoc.org]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Photoisomerization spectrum of urocanic acid in human skin and in vitro: effects of simulated solar and artificial ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Action spectra for the trans to cis photoisomerisation of urocanic acid in vitro and in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sites.duke.edu [sites.duke.edu]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. researchgate.net [researchgate.net]
Cross-validation of 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride quantification methods
An in-depth technical comparison of quantification methods for 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride (urocanic acid hydrochloride, UCA-HCl) requires an understanding of its unique physicochemical properties. Formed via the deamination of histidine, endogenous trans-UCA acts as a natural epidermal chromophore. Upon ultraviolet (UV) irradiation, it photoisomerizes into cis-UCA, a potent mediator of cutaneous immunosuppression and a biomarker for UV-induced DNA damage[1].
Accurate quantification and baseline separation of these stereoisomers are critical for dermatological research, metabolomics, and formulation stability testing. This guide cross-validates the three primary analytical modalities used for UCA-HCl quantification, providing field-proven protocols and strategic recommendations.
Mechanistic Overview & Analytical Challenges
UCA-HCl is a low-molecular-weight, highly polar, and amphoteric compound. Its quantification presents three distinct challenges:
-
Isomeric Resolution: The analytical system must separate the trans and cis isomers without inducing artifactual photoisomerization during the run[2].
-
Matrix Interference: Epidermal extracts are lipid-rich, while plasma and cell culture supernatants contain high concentrations of precipitating proteins that can foul analytical columns[3].
-
Trace Sensitivity: While skin extracts contain high concentrations of UCA, systemic biofluids (plasma, urine, tears) contain trace amounts requiring high-sensitivity detectors[4].
Cross-Validation of Analytical Modalities
A. HPLC-UV (High-Performance Liquid Chromatography with UV Detection)
The Workhorse for Epidermal and Formulation Analysis HPLC-UV is the most widely validated method for UCA determination due to its robustness in handling high-concentration matrices like stratum corneum tape strips or cosmetic emulsions[1]. Separation is typically achieved using reversed-phase C18 columns or cyclodextrin-based columns (e.g., Cyclobond I) under isocratic conditions[2]. Because UCA is a natural chromophore, UV detection at 263–276 nm provides a highly specific, self-validating optical read-out[2].
B. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
The Gold Standard for Trace Analysis and Complex Matrices For systemic metabolomics, LC-MS/MS is superior. It bypasses the optical interference of complex biological fluids and offers unmatched sensitivity via Multiple Reaction Monitoring (MRM)[5]. LC-MS/MS is essential when UCA levels are trace, or when simultaneous quantification of hundreds of metabolites (e.g., histidine, PCA, and UCA) is required from a single micro-volume sample[6].
C. HPCE (High-Performance Capillary Electrophoresis)
The High-Resolution, Green Alternative HPCE separates UCA isomers based on their charge-to-mass ratio in an applied electric field. It requires minimal sample volumes and virtually no organic solvents, making it an environmentally sustainable choice[7]. HPCE provides exceptional baseline separation of histidine, trans-UCA, and cis-UCA, correlating highly with HPLC data ( r2>0.81 )[7].
Quantitative Data Comparison
| Analytical Method | Optimal Matrix Suitability | Limit of Detection (LOD) | Typical Run Time | Key Strategic Advantage |
| HPLC-UV | Skin extracts, cosmetic emulsions | ~0.25 pmol/µL ( 10−6 M) | 10–15 min | Cost-effective; highly robust for high-concentration samples[2]. |
| LC-MS/MS | Plasma, urine, tears, cell culture | Low ng/mL to pg/mL | 15–25 min | Unmatched sensitivity; ideal for multi-metabolite profiling[6],[5]. |
| HPCE | Skin eluates, sweat | 5×10−7 M | <10 min | Green chemistry; exceptional resolution of cis/trans isomers[7]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific mechanistic steps to prevent data artifacts.
Protocol 1: HPLC-UV Quantification for Epidermal Extracts
This protocol utilizes an isocratic elution strategy optimized for amphoteric compounds.
-
Alkaline Extraction: Weigh the skin/emulsion sample and add a 1:3 mixture of methanol and aqueous NaOH ( 10−3 M)[2].
-
Causality: The slightly alkaline environment deprotonates the carboxylic acid group of UCA, maximizing its solubility in the aqueous-organic mixture and ensuring quantitative recovery.
-
-
Ultrasonication: Sonicate the mixture for 15 minutes in an ice bath[2].
-
Causality: Mechanical cavitation disrupts the lipid-rich matrix. The ice bath is critical to prevent thermal-induced isomerization of cis-UCA back to trans-UCA.
-
-
Clarification: Centrifuge at 10,000 × g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Chromatographic Separation: Inject 20 µL onto a reversed-phase C18 column maintained at 20°C. Use a mobile phase of 0.1 M sodium perchlorate (pH 3.0) and acetonitrile (98:2 v/v)[2].
-
Causality: The acidic pH (3.0) suppresses the ionization of the imidazole ring, increasing the analyte's retention time on the hydrophobic stationary phase for better peak resolution.
-
-
System Self-Validation: Monitor absorbance at 263 nm[2]. The system is self-validating when a spiked internal standard (e.g., a structural analog) shows consistent recovery (>95%), and a blank injection following the highest calibration standard ( 2.5 pmol/µL) demonstrates zero column carryover.
Protocol 2: LC-MS/MS Quantification for Plasma/Serum
This protocol is optimized to eliminate ion suppression and protect MS hardware.
-
Protein Precipitation: Dilute 200 µL of plasma with 800 µL of ice-cold Methanol/Acetonitrile (80:20 v/v) containing an isotopically labeled internal standard (e.g., UCA- 13C )[3].
-
Causality: Organic solvents lower the dielectric constant of the solution, causing rapid protein denaturation. This step is mandatory to protect the analytical column and MS capillaries from irreversible fouling[3].
-
-
Incubation & Centrifugation: Vortex for 2 minutes, incubate at -20°C for 1 hour, then centrifuge at 15,000 rpm at 4°C for 15 minutes[3].
-
Causality: The deep freeze thermodynamically forces the precipitation of low-abundance lipoproteins that might otherwise cause matrix effects.
-
-
LC-MS/MS Acquisition: Inject 10 µL onto a T3 C18 reversed-phase column[4]. Utilize a gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile[4].
-
Causality: Formic acid acts as an ion-pairing agent and provides the abundant protons necessary for efficient positive electrospray ionization (ESI+).
-
-
System Self-Validation: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode[5]. The assay validates itself dynamically: if the peak area ratio of the endogenous UCA to the isotopically labeled internal standard remains linear across serial dilutions, it proves that ion suppression (matrix effect) has been fully neutralized.
Decision Matrix Visualization
Workflow for selecting UCA-HCl quantification methods based on sample matrix and sensitivity needs.
Strategic Recommendations
When designing a cross-validation study for UCA-HCl:
-
Choose HPLC-UV for routine quality control of dermatological formulations or high-yield stratum corneum tape stripping. It is cost-effective and highly reproducible.
-
Transition to LC-MS/MS when investigating systemic UV-induced immunosuppression where UCA acts as an endocrine-like mediator in plasma or urine.
-
Consider HPCE if laboratory constraints demand low solvent consumption or if resolving complex histidine-derivative isomers is the primary experimental bottleneck.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS-based discrimination between plasma and urine metabolomic changes following exposure to ultraviolet radiation by using data modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic Disturbances in Adult-Onset Still’s Disease Evaluated Using Liquid Chromatography/Mass Spectrometry-Based Metabolomic Analysis | PLOS One [journals.plos.org]
- 6. lcms.cz [lcms.cz]
- 7. Determination of histidine and urocanic acid isomers in the human skin by high-performance capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
As a Senior Application Scientist, evaluating the UV stability of 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride (commonly known as Urocanic Acid Hydrochloride, UCA-HCl) requires shifting our perspective from traditional drug degradation to dynamic photobiology.
In standard pharmaceutical contexts, "UV stability" implies resistance to irreversible photodegradation. However, UCA—a major endogenous chromophore in the mammalian stratum corneum—exhibits a functional, reversible "instability." Upon UV irradiation, the naturally occurring trans-isomer undergoes a rapid photoisomerization to the cis-isomer, a process fundamentally linked to UV-induced immunosuppression and photoprotection[1][2].
This guide objectively compares the photodynamics of UCA-HCl against its biosynthetic precursor (L-histidine) and related imidazoles, providing a self-validating experimental framework for quantifying these light-driven kinetics.
Mechanistic Photochemistry: The Urocanic Acid Cascade
UCA is synthesized in the epidermis via the deamination of L-histidine by the enzyme histidase[2][3]. The introduction of the propenoic double bond conjugated with the imidazole ring is the critical structural feature that shifts its absorption spectrum into the UV-B and UV-C ranges, rendering it highly photolabile compared to its saturated precursors.
Fig 1: Epidermal cascade and UV-driven trans-cis photoisomerization of Urocanic Acid.
Comparative UV Stability Profiles
To understand the unique behavior of UCA-HCl, we must compare it against structurally related imidazoles. The presence of the conjugated alkene is the sole driver of its distinct photochemical response.
| Compound | Structural Feature | UV Absorption (λmax) | Photochemical Response (UVB/UVA) | Quantum Yield (Φ) |
| L-Histidine | Imidazole ring, saturated amino acid chain | < 220 nm | Photostable (Transparent to UVB/UVA) | N/A |
| trans-UCA HCl | Imidazole conjugated with propenoic acid | 267–280 nm[3] | Highly photolabile (trans → cis) | ~0.40 - 0.50[4][5] |
| cis-UCA HCl | Imidazole conjugated with propenoic acid | 267–280 nm | Photolabile (cis → trans) + ESIPT | ~0.10 - 0.40[4] |
| Imidazole-4-acetic acid | Imidazole ring, saturated acetic acid chain | < 220 nm | Photostable (Transparent to UVB/UVA) | N/A |
Scientific Insight (The Causality of Instability): Why does UCA isomerize while histidine remains stable? The conjugated π -system in UCA lowers the energy gap for the π→π∗ transition, allowing it to absorb photons in the 270–340 nm range[6]. Upon excitation, trans-UCA enters an excited state with a sub-picosecond lifetime. It undergoes ultrafast radiationless deactivation driven by rotation around the double bond, yielding the cis-isomer[4]. In contrast, the cis-isomer's return to trans is partially quenched by a competing Excited-State Intramolecular Proton Transfer (ESIPT), making the reverse quantum yield highly dependent on excitation energy[4].
Self-Validating Experimental Protocol: Isomerization Kinetics
To accurately screen the UV stability of these compounds, standard UV-Vis spectrophotometry is insufficient because the absorption spectra of trans- and cis-UCA heavily overlap. A robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow is required to separate the isomers and track mass balance.
Fig 2: Self-validating experimental workflow for UV irradiation and RP-HPLC quantification.
Step-by-Step Methodology
Step 1: Sample Preparation & Environmental Control
-
Action: Dissolve UCA-HCl and L-Histidine (as an internal negative control) in a 10 mM phosphate buffer at pH 7.2 to a final concentration of 10−5 M.
-
Causality: UCA-HCl is a salt that readily dissociates in water. The absorption maximum ( λmax ) and isomerization kinetics are highly sensitive to solvent polarity and the protonation state of the imidazole ring[3][7]. Maintaining a physiological pH ensures the molecule exists in its native epidermal state, providing biologically relevant kinetic data.
Step 2: Controlled UV Irradiation
-
Action: Irradiate the solutions using narrowband UVB (305–315 nm) and UVA (up to 363 nm) sources in quartz cuvettes. Monitor dosimetry carefully (e.g., 50–250 mJ/cm²).
-
Causality: Action spectra demonstrate that while maximum effectiveness for trans-to-cis conversion occurs at 300–315 nm, UVA radiation up to 363 nm is also highly potent at isomerizing UCA[1][6]. Quartz cuvettes are mandatory to prevent the artificial filtering of UVB wavelengths caused by standard glass or plastics.
Step 3: RP-HPLC Separation
-
Action: Inject samples into an HPLC system equipped with a C8 reversed-phase column. Use an isocratic mobile phase consisting of 0.01 M aqueous triethylammonium phosphate (TEAP) adjusted to pH 3.0 and acetonitrile (90:10 v/v), supplemented with 0.005 M 1-octanesulfonic acid sodium salt[8].
-
Causality: UCA isomers and histidine are highly polar and elute too quickly on standard C18 columns. The addition of 1-octanesulfonic acid acts as an ion-pairing reagent, dynamically increasing the hydrophobicity of the analytes to ensure baseline separation[8]. Furthermore, buffering the mobile phase to pH 3.0 ensures both the carboxylate and imidazole groups are fully protonated, preventing peak tailing and ensuring reproducible retention times (Histidine elutes first, followed by cis-UCA, then trans-UCA)[8].
Step 4: Kinetic Quantification & Mass Balance Validation
-
Action: Monitor the eluent using a diode array detector (DAD) at 210 nm (to detect histidine) and 267 nm (optimal for UCA isomers)[3][8].
-
Causality: This step makes the protocol self-validating. The concentration of the histidine control must remain constant (proving no non-specific photodegradation occurred), while the molar sum of trans-UCA and cis-UCA must equal the initial starting concentration of trans-UCA. Any deviation indicates irreversible photodegradation rather than clean photoisomerization.
References
- Source: British Journal of Dermatology (PubMed)
- Source: Photochemistry and Photobiology (PubMed)
- Nonadiabatic Dynamics of Urocanic Acid Source: Mario Barbatti Research URL
- Source: Proceedings of the National Academy of Sciences (PNAS)
- Source: Journal of Chromatography B (PubMed)
- Source: Photochemistry and Photobiology (PubMed)
- Urocanic acid Source: Wikipedia URL
- Source: Journal of Investigative Dermatology (PubMed)
Sources
- 1. Photoisomerization spectrum of urocanic acid in human skin and in vitro: effects of simulated solar and artificial ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased sensitivity of histidinemic mice to UVB radiation suggests a crucial role of endogenous urocanic acid in photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urocanic acid - Wikipedia [en.wikipedia.org]
- 4. Nonadiabatic Dynamics of Urocanic Acid – Light and Molecules [barbatti.org]
- 5. pnas.org [pnas.org]
- 6. Action spectra for the trans to cis photoisomerisation of urocanic acid in vitro and in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of molecular environment on the photoisomerization of urocanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of histidine and urocanic acid isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Standardization of 3-(1H-imidazol-4-yl)prop-2-enoic Acid Hydrochloride as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical reference standards is paramount. This guide provides an in-depth technical comparison of methodologies for the standardization of 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride, also known as urocanic acid hydrochloride. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a foundational understanding of the scientific principles and strategic choices that underpin the robust characterization of this important molecule.
Introduction: The Significance of a Well-Characterized Reference Standard
3-(1H-imidazol-4-yl)prop-2-enoic acid, or urocanic acid, is a metabolite of histidine and a significant endogenous ultraviolet (UV) absorbing compound found in the stratum corneum of the skin.[1][2] Its hydrochloride salt is frequently used in research and development. An analytical reference standard for this compound must be of high purity and thoroughly characterized to ensure the accuracy, precision, and reliability of analytical data in applications such as drug impurity profiling, potency assays, and pharmacokinetic studies.
The establishment of a reference standard is not a single measurement but a holistic process of confirming its identity and assigning a purity value based on a composite of orthogonal analytical techniques. This guide will compare and contrast the primary methods employed in this critical process.
The Mass Balance Approach: A Foundation of Trustworthiness
The most rigorous approach to assigning the purity of a reference standard is the mass balance method. This self-validating system assumes the material is 100% pure and then systematically subtracts the mass fractions of all identified impurities. The overall workflow is a testament to the principle of trustworthiness, as each component is independently quantified by a suitable analytical technique.
Caption: Workflow for the Mass Balance Approach.
Comparative Analysis of Core Analytical Techniques
The selection of analytical techniques is a critical decision driven by the physicochemical properties of 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride. The presence of a chromophore, an ionizable imidazole ring, and its nature as a hydrochloride salt dictates the most appropriate methods for its characterization.
| Analytical Technique | Purpose | Strengths | Limitations | Alternative/Complementary Methods |
| High-Performance Liquid Chromatography (HPLC) | Quantification of organic purity and related substance impurities. | High sensitivity and specificity for chromophoric compounds. Can separate geometric isomers (cis/trans).[1][3][4] | Requires a suitable reference standard for quantification of known impurities. May not detect non-chromophoric impurities. | Ultra-Performance Liquid Chromatography (UPLC) for higher resolution and speed. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Direct assay of the main component without the need for an identical reference standard.[5][6] | A primary ratio method providing SI-traceable results.[5] Can provide structural information simultaneously. | Lower sensitivity compared to HPLC. Potential for signal overlap with impurities.[7] | Mass Balance Approach. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and structural elucidation of impurities. | High sensitivity and specificity. Provides fragmentation patterns for structural information.[1][2] | Generally not a quantitative technique on its own. | High-Resolution Mass Spectrometry (HRMS) for accurate mass determination. |
| Karl Fischer Titration | Quantification of water content. | High accuracy and precision for water determination.[8][9][10][11] Coulometric and volumetric methods cover a wide range of water content.[10][11][12] | Can be affected by interfering substances that react with the Karl Fischer reagents. | Thermogravimetric Analysis (TGA) can indicate water loss but is less specific. |
| Thermogravimetric Analysis (TGA) | Determination of non-volatile impurities (residue on ignition) and assessment of thermal stability. | Provides information on mass loss as a function of temperature.[13][14] | Not specific for the type of mass loss (e.g., water vs. solvent). | Differential Scanning Calorimetry (DSC) for information on phase transitions.[13] |
| Ion Chromatography (IC) | Quantification of the chloride counter-ion. | Direct and accurate method for determining the stoichiometry of the hydrochloride salt.[7][15] | Requires a dedicated ion chromatography system. | Titrimetric methods (e.g., argentometric titration) can be used but may be less specific.[16][17] |
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a comprehensive characterization of 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride.
Identity Confirmation: A Multi-faceted Approach
Caption: Orthogonal techniques for identity confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: The ¹H NMR spectrum should show characteristic signals for the vinyl protons and the imidazole ring protons. The integration of these signals should be consistent with the molecular structure. The ¹³C NMR will confirm the number and types of carbon atoms.
-
Causality: The choice of solvent is critical to ensure solubility and avoid exchange of labile protons with the solvent. Higher field strength enhances signal dispersion and resolution.
-
-
Mass Spectrometry (MS):
-
Technique: Utilize Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Analysis: The positive ion mode should reveal a prominent ion corresponding to the protonated free base [M+H]⁺. The accurate mass measurement should be within 5 ppm of the theoretical mass.
-
Causality: ESI is a soft ionization technique suitable for polar molecules like urocanic acid, minimizing fragmentation and preserving the molecular ion.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The spectrum should display characteristic absorption bands for the carboxylic acid (C=O and O-H stretching), C=C double bond, and the imidazole ring.
-
Causality: FTIR provides a unique fingerprint of the molecule's functional groups, serving as a rapid and reliable identity check.
-
Purity and Assay Determination: A Quantitative Comparison
A. High-Performance Liquid Chromatography (HPLC) for Organic Purity
This method is ideal for separating and quantifying closely related impurities, including potential geometric isomers (cis-urocanic acid).
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., mobile phase A).
-
Inject the solution and record the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity. For known impurities, a quantitative analysis against their respective reference standards should be performed.
-
-
Trustworthiness: The method's specificity should be validated by ensuring that known impurities and degradation products are well-resolved from the main peak.
B. Quantitative NMR (qNMR) for Absolute Assay
qNMR offers a direct measurement of the analyte's purity against a certified internal standard, providing a result traceable to the International System of Units (SI).[19][5]
-
Experimental Parameters:
-
Internal Standard (IS): A certified reference material with known purity, such as maleic acid or dimethyl sulfone, that has signals that do not overlap with the analyte.
-
Solvent: A deuterated solvent in which both the analyte and the IS are fully soluble (e.g., D₂O).
-
Acquisition: ¹H NMR spectrum acquired with a long relaxation delay (e.g., 5 times the longest T₁) to ensure full relaxation of all protons.
-
-
Procedure:
-
Accurately weigh the 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the internal standard.
-
-
Expertise: The selection of non-overlapping signals for integration is crucial for accuracy. 2D NMR techniques can be used to confirm signal assignments and rule out interferences.[20]
Determination of Stoichiometry and Volatiles
A. Karl Fischer Titration for Water Content
-
Method: Coulometric Karl Fischer titration is preferred for low water content.[11][12]
-
Procedure:
-
The Karl Fischer apparatus is conditioned to a low, stable drift.
-
A known mass of the sample is accurately weighed and introduced into the titration cell.
-
The titration proceeds until the endpoint is reached, and the water content is automatically calculated.
-
-
Trustworthiness: The instrument's performance should be verified using a certified water standard.[9]
B. Ion Chromatography for Chloride Content
-
Method: Anion-exchange chromatography with suppressed conductivity detection.
-
Procedure:
-
Prepare a standard solution of chloride of known concentration.
-
Prepare a solution of the sample at a known concentration.
-
Analyze both solutions by ion chromatography.
-
Quantify the chloride content in the sample by comparing its peak area to that of the standard.
-
-
Causality: This method provides a direct measure of the chloride counter-ion, which is essential for confirming the stoichiometry of the hydrochloride salt.
Conclusion: An Integrated Approach to Standardization
The standardization of 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride as an analytical reference standard is a comprehensive process that relies on the synergistic application of multiple, orthogonal analytical techniques. While HPLC provides excellent sensitivity for organic impurities, qNMR offers a direct and absolute measure of the principal component. These core techniques, complemented by methods for determining water content, residual solvents, non-volatile impurities, and counter-ion stoichiometry, form the basis of a robust characterization that ensures the reference standard is fit for its intended purpose. The experimental designs and comparative insights provided in this guide are intended to empower researchers and quality control professionals to establish and utilize this reference standard with the highest degree of scientific confidence.
References
-
Ihara, T., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(3), 558. Available at: [Link]
-
de Oliveira, D. N., et al. (2021). Analytical tools for urocanic acid determination in human samples: A review. Journal of Separation Science, 44(1), 194-205. Available at: [Link]
-
Bureau International des Poids et Mesures (BIPM). (n.d.). Quantitative NMR (qNMR). Available at: [Link]
-
Bruker. (n.d.). Quantitative NMR Assays (qNMR). Available at: [Link]
-
SynThink. (n.d.). USP Reference Standards in Pharmaceutical Analysis. Available at: [Link]
-
de Oliveira, D. N., et al. (2020). Analytical tools for urocanic acid determination in human samples: A review. ResearchGate. Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Quantitative NMR. Available at: [Link]
-
Chen, J., et al. (2012). Rapid, simultaneous and nanomolar determination of pyroglutamic acid and cis-/trans-urocanic acid in human stratum corneum by hydrophilic interaction liquid chromatography (HILIC)-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 901, 99-105. Available at: [Link]
-
National Cancer Institute. (2020). Determination of Water Content using the Karl Fischer Coulometric Method. National Center for Biotechnology Information. Available at: [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Available at: [Link]
-
University of Porto. (2021). Analytical tools for urocanic acid determination in human samples: A review. Available at: [Link]
-
Morales, C., et al. (2013). A Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin. ResearchGate. Available at: [Link]
-
Lee, J., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7629. Available at: [Link]
-
Lee, J., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. ResearchGate. Available at: [Link]
-
United States Pharmacopeia (USP). (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Urocanic Acid, 2TMS derivative. Available at: [Link]
-
Pham, C., et al. (2017). Alternate methods to detect and quantify urocanic acid in domesticated pig (Sus domesticus) blood serum. APRIL. Available at: [Link]
-
de Oliveira, D. N., et al. (2020). Analysis of histidine and urocanic acid isomers by reversed-phase high-performance liquid chromatography. ResearchGate. Available at: [Link]
-
Dawson, D. M., et al. (2024). An NMR crystallographic characterisation of solid (+)-usnic acid. St Andrews Research Repository. Available at: [Link]
-
United States Pharmacopeia (USP). (2022). USP Reference Standard Monoclonal Antibodies: Tools to Verify Glycan Structure. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Analytical Techniques for Reference Standard Characterization. Available at: [Link]
-
Igarashi, T., et al. (1988). Quantitative analysis of histidine and cis and trans isomers of urocanic acid by high-performance liquid chromatography: a new assay method and its application. Journal of Chromatography B: Biomedical Sciences and Applications, 431(2), 317-324. Available at: [Link]
-
Vennstrom, B., et al. (1998). Low temperatures required for cis-urocanic acid to exhibit a low-field... ResearchGate. Available at: [Link]
-
Morales, C., et al. (2012). Rapid and simple HPLC method for the simultaneous determination of urocanic acid isomers in human skin. Repositorio Académico - Universidad de Chile. Available at: [Link]
-
Scribd. (n.d.). Purity of Hyudrochloric Acid. Available at: [Link]
-
Japan Salt Industry Center. (2022). METHODS FOR SALT ANALYSIS. Available at: [Link]
-
Barnard, A. J., et al. (1971). Practical analysis of high purity chemicals--V. Precision silver chloride gravimetry. Talanta, 18(7), 679-693. Available at: [Link]
-
Ishihara, S. (1956). A NOTE ON cis-UROCANIC ACID. Semantic Scholar. Available at: [Link]
-
Jelińska, A., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4381. Available at: [Link]
-
Fan, J. M., et al. (2024). Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions. Physical Chemistry Chemical Physics, 26(33), 23284-23295. Available at: [Link]
-
Fan, J. M., et al. (2024). Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditions. ResearchGate. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Thermal Analysis Instruments (DSC, TGA). Available at: [Link]
Sources
- 1. Analytical tools for urocanic acid determination in human samples: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. qNMR - BIPM [bipm.org]
- 6. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 7. mdpi.com [mdpi.com]
- 8. asistandards.com [asistandards.com]
- 9. Wasserstandards für die Karl-Fischer-Titration [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. mt.com [mt.com]
- 12. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. rigaku.com [rigaku.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. Practical analysis of high purity chemicals--V. Precision silver chloride gravimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid and simple HPLC method for the simultaneous determination of urocanic acid isomers in human skin [repositorio.uchile.cl]
- 19. Quantitative NMR as a Versatile Tool for the Reference Material Preparation | MDPI [mdpi.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride
An Application Scientist's Guide to Personal Protective Equipment for Handling 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride
Introduction: A Risk-Based Approach to Laboratory Safety
As researchers dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our practices. Handling 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride, also known as Urocanic Acid Hydrochloride, requires more than a cursory glance at a safety data sheet (SDS). This guide moves beyond a simple checklist, adopting a risk-based methodology to build a comprehensive safety protocol. By understanding the why behind each recommendation, we empower you, our fellow scientists, to handle this compound with the highest degree of safety, confidence, and scientific rigor. This document serves as your operational plan for personal protective equipment (PPE), safe handling, and disposal, ensuring both personal and environmental safety.
Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol
Before selecting any PPE, we must first build an in-depth understanding of the compound's specific hazards. The Globally Harmonized System (GHS) provides a clear classification for the parent compound, Urocanic Acid, which informs the necessary precautions for its hydrochloride salt form.[1][2] The primary risks associated with this solid, powdered compound are inhalation of dust and direct contact with the skin or eyes.
GHS Hazard Classification Summary
| Hazard Classification | GHS Code | Practical Implication for Researchers |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed; accidental ingestion can cause illness.[1][2] |
| Skin Corrosion/Irritation (Category 2) | H315 | Direct contact with the powder can cause skin irritation, redness, and inflammation.[1][2] |
| Serious Eye Damage/Irritation (Category 2A) | H319 | Airborne dust or accidental splashes can cause serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | Inhalation of dust may cause respiratory tract irritation, leading to coughing and discomfort.[1][2][4] |
This hazard profile dictates that our primary safety goals are to prevent the generation and inhalation of dust and to eliminate any possibility of skin and eye contact.
The Core Ensemble of Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all solution; it must be tailored to the scale and nature of the procedure. However, a baseline ensemble is mandatory for any handling of 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride.
Eye and Face Protection: Your First Line of Defense
Given the classification as a serious eye irritant[1][2][3], robust eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are essential.[3][5] They provide a full seal around the eyes, protecting from airborne particulates and accidental splashes.
-
Enhanced Precaution: For procedures involving larger quantities (>10g) or vigorous mixing where splash potential increases, a full-face shield must be worn over the chemical splash goggles.[6][7] This provides an additional layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
To prevent skin irritation[1], chemical-resistant gloves are mandatory.
-
Material Selection: Nitrile or neoprene gloves are recommended.[7][8] Always inspect gloves for tears or punctures before use.[6][9][10]
-
Proper Technique: Don gloves over the cuff of your lab coat to ensure complete wrist coverage. If a glove becomes contaminated, remove it immediately using the proper technique, wash your hands, and don a new pair. Contaminated gloves should be disposed of as hazardous waste.[6]
Body Protection: Shielding Against Contamination
Protective clothing is necessary to prevent the compound from settling on your personal clothes or skin.[11]
-
Standard Protocol: A flame-retardant laboratory coat is the minimum requirement.[6] It should be fully buttoned.
-
For Larger Quantities: When handling significant amounts of the powder, consider using a chemical-resistant apron over the lab coat or disposable coveralls for enhanced protection.[8][11]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[6]
Respiratory Protection: The Hierarchy of Controls
The primary hazard from this compound in its solid form is respiratory irritation from inhaled dust.[1][4] The most effective way to mitigate this is through engineering controls, which should always be the first choice.[12]
-
Engineering Controls (Primary Method): All weighing and handling of 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride powder must be conducted inside a certified chemical fume hood or a powder containment enclosure.[6][9] This captures dust at the source, preventing it from entering the breathing zone.
-
Personal Protective Equipment (Secondary Method): In the rare event that engineering controls are insufficient or unavailable, respiratory protection is required. A NIOSH-approved N95 or P100 particulate respirator should be used.[13][14] All personnel requiring a respirator must be properly fit-tested and trained in its use.
Operational Protocols: A Step-by-Step Guide to Safety
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.
Pre-Handling Safety Checklist
-
Verify the chemical fume hood has a current, valid certification.
-
Confirm the location of the nearest eyewash station and safety shower and ensure the path is clear.
-
Inspect all PPE for defects (e.g., cracks in goggles, tears in gloves).
-
Prepare all necessary equipment (spatulas, weigh boats, containers) and place them inside the fume hood to minimize traffic in and out of the containment area.
-
Designate a specific area for hazardous waste collection.
Donning and Doffing PPE: A Critical Sequence
The order in which you put on and take off PPE is crucial to prevent cross-contamination.
Diagram: PPE Donning Sequence
Caption: Sequence for putting on Personal Protective Equipment.
Diagram: PPE Doffing Sequence
Caption: Sequence for removing Personal Protective Equipment to avoid contamination.
Spill Management
In the event of a spill, prompt and correct action is vital.
-
Evacuate and Ventilate: Ensure the immediate area is clear and that ventilation (fume hood) is operating.
-
Contain: For small powder spills, gently cover with an inert, non-combustible absorbent material like sand or vermiculite.[6] Do not use combustible materials like paper towels for the initial absorption.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste.[5][6][10] Avoid any actions that create dust clouds.[14]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Do not allow spilled material to enter drains or waterways. [6][9][15]
Decontamination and Disposal Plan
All materials contaminated with 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride must be treated as hazardous waste.[15][16]
Step-by-Step Disposal Protocol
-
Containerization: Securely seal the primary container of the chemical waste. If compromised, transfer it to a new, compatible, and clearly labeled hazardous waste container.[6] All disposable items that came into contact with the chemical (e.g., gloves, weigh boats, wipes, contaminated absorbent material) must be collected in a separate, sealed, and clearly labeled hazardous waste bag or container.[14]
-
Labeling: Label all waste containers clearly with "Hazardous Waste" and the chemical name.
-
Storage: Store waste containers in a designated, secure hazardous waste accumulation area, away from incompatible materials.[6][14]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[6] Never attempt to neutralize the chemical in the lab or dispose of it down the drain.[15]
Diagram: Waste Disposal Workflow
Caption: Workflow for the safe disposal of contaminated materials.
References
- The controls required for handling powder irritants - Occupli.
- Safe Disposal of 1-Fluoro-1H-imidazole: A Guide for Labor
- Imidazole - Apollo Scientific.
- The importance of Personal Protective Equipment in the handling of chemicals.
- Urocanic acid-SDS-MedChemExpress.
- Urocanic acid - Safety D
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.
- PPE For Chemical Handling With Example - Industrial Safety Tips.
- Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG.
- How To Choose The Right PPE For Chemical Handling - Hazchem Safety.
- IMIDAZOLE - Elemental Microanalysis.
- Safety D
- SAFETY D
- 2 - SAFETY D
- Safety D
- SAFETY D
- Safety d
- SAFETY D
- • SAFETY D
- Safety D
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 8. falseguridad.com [falseguridad.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.ca [fishersci.ca]
- 11. sams-solutions.com [sams-solutions.com]
- 12. hazchemsafety.com [hazchemsafety.com]
- 13. occupli.com [occupli.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. chemos.de [chemos.de]
- 16. elementalmicroanalysis.com [elementalmicroanalysis.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
